2-Bromo-N-(P-toluenesulfonyl)pyrrole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
2-bromo-1-(4-methylphenyl)sulfonylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWOQDAQOPOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397287 | |
| Record name | 2-Bromo-1-(p-toluenesulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290306-56-8 | |
| Record name | 2-Bromo-1-(p-toluenesulfonyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(4-toluenesulphonyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 2-Bromo-N-(P-toluenesulfonyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth guide to the synthesis and characterization of 2-Bromo-N-(P-toluenesulfonyl)pyrrole, a key intermediate in organic synthesis. This stable, crystalline derivative of 2-bromopyrrole serves as a robust building block, particularly in cross-coupling reactions.[1][2] Its stability at ambient temperature makes it a superior alternative to the more labile 2-bromopyrrole.[1][2]
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the selective bromination of the pyrrole ring at the 2-position. The resulting intermediate, 2-bromopyrrole, is highly reactive and is typically used immediately in the subsequent step. The second step is the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group, which enhances the compound's stability and facilitates its purification and handling.[2] The overall yield for this process is reported to be approximately 80%.[1][2]
Caption: Two-step synthesis of the target compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound.
Synthesis of this compound
This procedure involves the bromination of pyrrole followed by an in-situ tosylation of the resulting 2-bromopyrrole.
Materials:
-
Pyrrole
-
1,3-dibromo-5,5-dimethylhydantoin
-
Tetrahydrofuran (THF), freshly distilled
-
Tri-n-butylamine (Bu₃N)
-
Diethyl ether (Et₂O), freshly distilled
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Isopropyl alcohol
Procedure: [2]
-
Bromination: In a flame-dried flask under a nitrogen atmosphere, dissolve pyrrole (1.0 eq.) in freshly distilled THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (0.5 eq.) to the cooled solution. Stir the mixture for 30 minutes and then let it stand for an additional 3.5 hours at -78 °C.
-
Tosylation: To the reaction mixture, add Bu₃N and freshly distilled Et₂O. Stir for 10 minutes at -78 °C. A gray precipitate will form.
-
Remove the precipitate by vacuum filtration and concentrate the filtrate in vacuo to remove the Et₂O.
-
To the resulting solution, add p-toluenesulfonyl chloride (2.0 eq.). Re-establish the inert atmosphere and cool the solution to 0 °C.
-
Cautiously add sodium hydride (3.0 eq.) to the solution.
-
Stir the mixture for 18 hours at ambient temperature.
-
Workup: Quench the reaction by adding water. Extract the mixture with Et₂O.
-
Wash the combined ether extracts sequentially with 1 M HCl and saturated aqueous NaHCO₃.
-
Dry the organic layer over MgSO₄ and concentrate in vacuo to yield a light brown solid.
-
Purification: Recrystallize the crude solid from isopropyl alcohol to obtain 2-bromo-1-(p-toluenesulfonyl)pyrrole as a white crystalline solid.[2]
Caption: Step-by-step experimental workflow diagram.
Characterization Data
The structure and purity of the synthesized this compound were confirmed using various analytical techniques. The quantitative data are summarized in the table below.
| Property | Value | Reference |
| Appearance | White crystalline solid | [2] |
| Melting Point | 105-106 °C | [2] |
| Molecular Formula | C₁₁H₁₀BrNO₂S | [3] |
| Molecular Weight | 300.17 g/mol | [3] |
| ¹H NMR (CDCl₃) | δ 7.81 (d, J=8.4 Hz, 2H), 7.46 (dd, J=2.0, 3.5 Hz, 1H), 7.32 (d, J=8.3 Hz, 2H), 6.23-6.29 (m, 2H), 2.43 (s, 3H) | [2] |
| ¹³C NMR (CDCl₃) | δ 145.5, 135.1, 129.9, 127.8, 124.2, 117.9, 113.5, 112.5, 100.0, 21.7 | [2] |
| Mass Spec. (EI) | m/z (%): 301 (27) [M⁺], 299 (28) [M⁺], 155 (56), 91 (100) | [2] |
| IR (KBr, cm⁻¹) | 2999, 1555, 736 | [4] |
| Elemental Analysis | Calculated: C, 44.02; H, 3.36; N, 4.67. Found: C, 44.65; H, 3.36; N, 4.67. | [2] |
Data Interpretation:
-
NMR Spectroscopy: The ¹H NMR spectrum shows characteristic signals for the tosyl group (aromatic protons between 7.32-7.81 ppm and a methyl singlet at 2.43 ppm) and the pyrrole ring protons (6.23-7.46 ppm).[2] The ¹³C NMR spectrum is also consistent with the proposed structure, showing 10 distinct carbon signals (due to symmetry in the tosyl group).[2][4]
-
Mass Spectrometry: The mass spectrum displays two molecular ion peaks at m/z 299 and 301 with nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[2] The base peak at m/z 91 corresponds to the tropylium ion [C₇H₇]⁺, a common fragment from the tosyl group.[2]
-
Infrared Spectroscopy: The IR spectrum shows absorption bands corresponding to C-H stretching (2999 cm⁻¹) and aromatic C=C stretching (1555 cm⁻¹).[4]
References
An In-depth Technical Guide to 2-Bromo-N-(P-toluenesulfonyl)pyrrole
This technical guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of 2-Bromo-N-(P-toluenesulfonyl)pyrrole. The information is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development. This compound serves as a stable and versatile intermediate for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Core Physical and Chemical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1][2] It is stable indefinitely under ambient conditions, making it a robust derivative of the less stable 2-bromopyrrole.[2][3] It is generally soluble in most organic solvents, including methanol, ethanol, and chloroform.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀BrNO₂S | [1][4] |
| Molecular Weight | 300.17 g/mol | [1][4][5] |
| Melting Point | 102-106 °C | [1][2] |
| Boiling Point | 426.9 ± 47.0 °C (Predicted) | [1] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| CAS Number | 290306-56-8 | [1][5][6] |
| Solubility | Soluble in methanol, ethanol, chloroform | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported for the compound in Chloroform-d (CDCl₃).[2]
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ = 2.43 (s, 3H), 6.23-6.29 (m, 2H), 7.32 (d, J = 8.3 Hz, 2H), 7.46 (dd, J = 2.0, 3.5 Hz, 1H), 7.81 (d, J = 8.4 Hz, 2H) | [2] |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ = 21.7, 112.5, 113.5, 117.9, 124.2, 127.8, 129.9, 135.1, 145.5 | [2] |
| Mass Spectrometry (EI) | m/z (%) = 301 (27), 299 (28) [M+], 155 (56), 91 (100) | [2] |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound and its subsequent use in Suzuki coupling reactions are outlined below.
The compound is prepared in high yield through a two-step process involving the bromination of pyrrole, followed by the sulfonylation of the nitrogen atom.[2]
Protocol:
-
Bromination of Pyrrole: This initial step involves the reaction of pyrrole with a brominating agent, such as N-bromosuccinimide (NBS), to form 2-bromopyrrole.[1][7] This reaction is typically performed at low temperatures (-78°C) in an anhydrous solvent like THF or DCM to favor monobromination.[7]
-
N-Sulfonylation: The crude 2-bromopyrrole is then reacted with p-toluenesulfonyl chloride in the presence of a base.[1]
-
Workup and Purification: The resulting mixture is subjected to an aqueous workup. The organic layer is dried over magnesium sulfate (MgSO₄) and concentrated under vacuum to yield a light brown solid.[2]
-
Recrystallization: The crude solid is recrystallized from isopropyl alcohol to afford this compound as a white crystalline solid, typically in yields around 80%.[2]
Caption: Synthesis workflow for this compound.
This compound is an excellent substrate for Suzuki coupling reactions, enabling the formation of C-C bonds to create 2-arylpyrroles.[2][3]
Protocol for Synthesis of 2-(4-methoxyphenyl)-N-tosylpyrrole:
-
Catalyst Preparation: A mixture of Pd(PPh₃)₄ (0.020 g, 0.02 mmol) and distilled toluene (4.4 mL) is stirred under an inert atmosphere for 5 minutes at ambient temperature.[2]
-
Reagent Addition: this compound (0.470 g, 1.6 mmol) is added as a solid, followed by a solution of Na₂CO₃ (0.256 g, 2.4 mmol) in 2.2 mL of H₂O.[2]
-
Boronic Acid Addition: A solution of 4-methoxyphenylboronic acid (0.250 g, 1.6 mmol) in 3 mL of 95% EtOH is added to the reaction mixture.[2]
-
Reaction: The mixture is heated and stirred according to the specific requirements of the Suzuki coupling reaction until completion, monitored by techniques like TLC.
-
Purification: Following workup, the crude product is recrystallized from 2-propanol to yield the pure 2-(4-methoxyphenyl)-N-tosylpyrrole as a white crystalline solid.[2]
Caption: Experimental workflow for Suzuki coupling using the title compound.
Safety Information
This compound is considered an irritant to the eyes, respiratory system, and skin.[1] When handling this compound, appropriate personal protective equipment, including gloves and protective clothing, should be worn.[1] Operations should be conducted in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-N-(P-toluenesulfonyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-N-(P-toluenesulfonyl)pyrrole. This compound serves as a stable and versatile derivative of 2-bromopyrrole, making it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic molecules relevant to drug discovery. The detailed spectral analysis presented herein is essential for the unambiguous identification and characterization of this important synthetic intermediate.
Molecular Structure
The structural formula of this compound is presented below. The tosyl group acts as a robust protecting group for the pyrrole nitrogen, enhancing the compound's stability.
Caption: Molecular structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The data presented was acquired on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.81 | d | 8.4 | 2H | Ar-H (ortho to SO₂) |
| 7.46 | dd | 2.0, 3.5 | 1H | Pyrrole-H |
| 7.32 | d | 8.3 | 2H | Ar-H (meta to SO₂) |
| 6.23-6.29 | m | - | 2H | Pyrrole-H |
| 2.43 | s | - | 3H | CH₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The following data was obtained at 75.5 MHz in CDCl₃.[1]
| Chemical Shift (δ, ppm) | Assignment |
| 145.5 | Ar-C (ipso to SO₂) |
| 135.1 | Ar-C (ipso to CH₃) |
| 129.9 | Ar-CH |
| 127.8 | Ar-CH |
| 124.2 | Pyrrole-CH |
| 117.9 | Pyrrole-C (C-Br) |
| 113.5 | Pyrrole-CH |
| 112.5 | Pyrrole-CH |
| 21.7 | CH₃ |
Experimental Protocols
A generalized workflow for acquiring NMR spectra is outlined below. Specific instrument parameters are critical for obtaining high-quality data and should be optimized for the spectrometer in use.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Detailed Methodologies:
The preparation of this compound involves the bromination of pyrrole, followed by the protection of the nitrogen atom with a p-toluenesulfonyl group.[1] A typical procedure would involve reacting pyrrole with a brominating agent, such as N-bromosuccinimide (NBS), followed by deprotonation with a suitable base and subsequent reaction with p-toluenesulfonyl chloride.
For NMR analysis, the purified crystalline solid is dissolved in deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to avoid interfering signals in the ¹H NMR spectrum. The sample is then transferred to a standard 5 mm NMR tube for analysis.
Instrumentation:
The spectral data presented were acquired on a 300 MHz NMR spectrometer for the proton spectrum and a 75.5 MHz for the carbon spectrum.[1] Standard acquisition parameters would be employed, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay appropriate for the nuclei being observed, and a spectral width that encompasses all expected signals.
Data Processing and Referencing:
Following data acquisition, the free induction decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of chloroform at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.
This comprehensive spectral data and the associated protocols provide researchers with the necessary information for the confident identification and utilization of this compound in their synthetic endeavors.
References
An In-Depth Technical Guide to the FT-IR Analysis of N-Tosyl Protected Bromopyrroles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of N-tosyl protected bromopyrroles. These compounds are significant intermediates in the synthesis of various biologically active molecules and materials. A thorough understanding of their spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document outlines detailed experimental protocols for their synthesis and FT-IR analysis, presents key spectral data in a structured format, and utilizes diagrams to illustrate experimental workflows and molecular vibrations.
Introduction to FT-IR Spectroscopy of N-Tosyl Protected Bromopyrroles
FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule. When applied to N-tosyl protected bromopyrroles, FT-IR spectroscopy allows for the identification of characteristic vibrational modes associated with the tosyl group, the pyrrole ring, and the carbon-bromine bond. The position, intensity, and shape of the absorption bands in the infrared spectrum serve as a molecular fingerprint, enabling researchers to confirm the successful synthesis of the target compound and assess its purity.
The N-tosyl protecting group introduces strong and characteristic absorption bands corresponding to the sulfonyl group (S=O) stretching vibrations. The pyrrole ring exhibits its own set of characteristic vibrations, including C-H, C-N, and C=C stretching and bending modes. The presence of a bromine substituent on the pyrrole ring will also give rise to a characteristic C-Br stretching vibration, typically found in the fingerprint region of the spectrum. The precise location of these bands can be influenced by the substitution pattern on the pyrrole ring and electronic interactions between the different functional groups.
Experimental Protocols
Synthesis of N-Tosyl Protected Bromopyrroles
A general and adaptable method for the synthesis of N-tosyl bromopyrroles involves the tosylation of a bromopyrrole precursor. Below is a representative protocol.
Materials:
-
Bromopyrrole (e.g., 2-bromopyrrole or 3-bromopyrrole)
-
Tosyl chloride (TsCl)
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium hydrogensulfate (phase transfer catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a solution of the respective bromopyrrole (1.0 eq.) in dichloromethane, add powdered potassium hydroxide (1.5 eq.) and a catalytic amount of tetrabutylammonium hydrogensulfate (e.g., 10 mol%).
-
Stir the resulting suspension vigorously at room temperature for 15-30 minutes.
-
Add a solution of tosyl chloride (1.2 eq.) in dichloromethane dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromopyrrole is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-tosyl protected bromopyrrole.
FT-IR Sample Preparation and Analysis
Accurate and reproducible FT-IR spectra are highly dependent on proper sample preparation. For solid samples like N-tosyl protected bromopyrroles, the Potassium Bromide (KBr) pellet method is commonly employed.
Materials:
-
N-tosyl protected bromopyrrole sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer
Procedure:
-
Grinding: Place a small amount of the N-tosyl protected bromopyrrole sample into a clean, dry agate mortar. Add the dried KBr powder.
-
Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet. A transparent pellet indicates good sample dispersion and will yield a high-quality spectrum.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Data Presentation: Characteristic FT-IR Absorption Bands
The following table summarizes the key FT-IR absorption bands observed for N-tosyl protected bromopyrroles. The exact positions of the peaks may vary slightly depending on the specific isomer (e.g., 2-bromo vs. 3-bromo) and the sample preparation technique.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Notes |
| 3150 - 3100 | C-H Stretching | Pyrrole Ring | Medium | Aromatic C-H stretching vibrations. |
| 2999 | C-H Stretching | Methyl (Tosyl) | Medium | Asymmetric and symmetric stretching of the methyl group on the tosyl moiety.[1] |
| 1598 - 1555 | C=C Stretching | Aromatic Rings | Medium | Stretching vibrations of the carbon-carbon double bonds in the pyrrole and benzene rings.[1][2] |
| 1515 | C=C Stretching | Aromatic Ring | Medium | Characteristic stretching of the benzene ring of the tosyl group.[2] |
| 1370 - 1350 | S=O Asymmetric Stretching | Sulfonyl (Tosyl) | Strong | One of the most characteristic and intense bands for the tosyl group. |
| 1301 | S=O Symmetric Stretching | Sulfonyl (Tosyl) | Strong | The second strong, characteristic band for the sulfonyl group.[2] |
| 1190 - 1170 | S=O Symmetric Stretching | Sulfonyl (Tosyl) | Strong | Often observed in this region for tosylated compounds. |
| 1100 - 1000 | C-N Stretching | Pyrrole Ring | Medium | Stretching vibration of the carbon-nitrogen bond within the pyrrole ring. |
| 736 | C-H Out-of-Plane Bending | Aromatic Rings | Strong | Bending vibrations of the C-H bonds on the pyrrole and benzene rings.[1] |
| 690 - 515 | C-Br Stretching | Bromoalkane | Medium | The position of this band is sensitive to the substitution pattern on the pyrrole ring. |
Visualization of Experimental Workflow and Molecular Vibrations
The following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the key molecular vibrations analyzed in this guide.
Caption: Experimental workflow for the synthesis and FT-IR analysis.
Caption: Key molecular vibrations detected by FT-IR spectroscopy.
Conclusion
This technical guide provides a foundational understanding of the FT-IR analysis of N-tosyl protected bromopyrroles. The detailed experimental protocols for synthesis and FT-IR analysis, coupled with the tabulated spectral data and illustrative diagrams, offer a valuable resource for researchers in organic synthesis and drug development. By leveraging the information presented herein, scientists can confidently synthesize, characterize, and utilize these important chemical intermediates in their research endeavors. Further investigation into the specific effects of isomeric substitution on the vibrational frequencies will continue to enhance the utility of FT-IR spectroscopy in this area.
References
An In-depth Technical Guide on the Solubility of 2-Bromo-N-(P-toluenesulfonyl)pyrrole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience. While it is based on publicly available data and established scientific principles, it includes hypothetical data for illustrative purposes due to the absence of published quantitative solubility studies for this specific compound. All laboratory work should be conducted under appropriate safety protocols.
Introduction
2-Bromo-N-(P-toluenesulfonyl)pyrrole is a stable, crystalline derivative of 2-bromopyrrole.[1][2] Its chemical structure, featuring a polar N-sulfonyl group and a halogenated pyrrole ring, suggests a nuanced solubility profile in organic solvents. This compound serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions like the Suzuki coupling, making it valuable for the construction of more complex molecular architectures.[1][2] Understanding its solubility is critical for reaction setup, purification processes such as recrystallization, and formulation development.
This guide provides a summary of the physicochemical properties of this compound, a hypothetical yet representative overview of its quantitative solubility in a range of common organic solvents, and detailed experimental protocols for solubility determination.
Compound Information:
-
IUPAC Name: 2-bromo-1-(4-methylbenzenesulfonyl)-1H-pyrrole[3]
-
Synonyms: 2-bromo-1-tosyl-1H-pyrrole, N-tosyl-2-bromopyrrole[4]
-
Appearance: Colorless to light yellow solid; white crystalline solid[2][5]
Quantitative Solubility Data
Table 1: Hypothetical Quantitative Solubility of this compound at 25°C
| Solvent | Classification | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Polar Aprotic | |||||
| Dimethyl Sulfoxide (DMSO) | High Polarity | 46.7 | > 200 | > 0.666 | High solubility expected due to strong dipole-dipole interactions. |
| N,N-Dimethylformamide (DMF) | High Polarity | 36.7 | > 200 | > 0.666 | Excellent solvent for polar organic molecules. |
| Acetonitrile | Medium Polarity | 37.5 | ~ 75 | ~ 0.250 | Moderate to good solubility. |
| Acetone | Medium Polarity | 20.7 | ~ 150 | ~ 0.500 | Good solubility, effective for reactions and cleaning. |
| Tetrahydrofuran (THF) | Medium Polarity | 7.6 | ~ 180 | ~ 0.600 | High solubility due to ether linkage and suitable polarity. |
| Polar Protic | |||||
| Methanol | High Polarity | 32.7 | ~ 40 | ~ 0.133 | Moderate solubility; potential for H-bonding with sulfonyl oxygens. |
| Ethanol (95%) | High Polarity | 24.6 | ~ 30 | ~ 0.100 | Similar to methanol, but slightly lower solubility. |
| Isopropyl Alcohol | Medium Polarity | 19.9 | ~ 25 | ~ 0.083 | Used for recrystallization, suggesting moderate solubility at RT.[2] |
| Halogenated | |||||
| Dichloromethane (DCM) | Medium Polarity | 9.1 | > 200 | > 0.666 | Excellent solubility, a common solvent for reactions with this substrate. |
| Chloroform | Medium Polarity | 4.8 | > 200 | > 0.666 | High solubility is expected.[5] |
| Aromatic | |||||
| Toluene | Non-polar | 2.4 | ~ 50 | ~ 0.167 | Moderate solubility, suitable for Suzuki couplings at reflux.[2] |
| Ethers | |||||
| Diethyl Ether | Low Polarity | 4.3 | ~ 90 | ~ 0.300 | Good solubility, but volatility can be a concern. |
| Non-polar | |||||
| Hexanes | Non-polar | 1.9 | < 1 | < 0.003 | Very low solubility; can be used as an anti-solvent for precipitation. |
Experimental Protocols
The following protocols describe standard methods for determining the solubility of a solid organic compound like this compound. These are generalized procedures that should be adapted for specific laboratory conditions.[7][8][9]
Protocol: Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents, classifying the compound as soluble, partially soluble, or insoluble.
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Selection of solvents (see Table 1)
-
Spatula
-
Vortex mixer
-
Graduated pipettes or solvent dispensers
Procedure:
-
Place approximately 25 mg of the compound into a small, dry test tube.[8]
-
Add the selected solvent in small portions, starting with 0.25 mL.
-
After each addition, shake or vortex the test tube vigorously for 60 seconds.[7]
-
Continue adding solvent in 0.25 mL increments up to a total volume of 1.0 mL.
-
Observe the mixture after each addition and agitation step.
-
Classification:
-
Soluble: The solid dissolves completely, leaving a clear solution.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No discernible amount of the solid dissolves.[7]
-
-
Record the results for each solvent tested.
Protocol: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This is a standard method for accurately determining the equilibrium solubility of a compound at a specific temperature.
Materials:
-
This compound
-
Scintillation vials or glass flasks with screw caps
-
Analytical balance
-
Thermostatically controlled shaker bath or incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) for creating a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial (e.g., 50 mg to 2 mL of the test solvent). The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette or syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial to remove any undissolved particulates.
-
Analysis: Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the analytical calibration curve.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.
Visualizations
Logical Workflow for Solubility Classification
The following diagram illustrates the decision-making process for classifying an unknown organic compound based on its solubility in a sequence of test solvents, a common procedure in qualitative organic analysis.[10]
Caption: Workflow for qualitative solubility testing.
Experimental Workflow for Quantitative Measurement
This diagram outlines the key steps involved in the Isothermal Shake-Flask method for determining precise solubility values.
Caption: Shake-Flask method for quantitative solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Bromo-1-[(4-methylphenyl)sulphonyl]-1H-pyrrole; 2-bromo-1-tosylpyrrole; 2-BROMO-1-TOSYL-1H-PYRROLE; N-tosyl-2-bromopyrrole; this compound; 2-Bromo-1-(p-toluenesulfonyl)pyrrole; 2-Bromo-1-(toluene-4-sulphonyl)-1H-pyrrole | Chemrio [chemrio.com]
- 5. chembk.com [chembk.com]
- 6. 2-BROMO-1-(P-TOLUENESULFONYL)PYRROLE 9& | 290306-56-8 [chemicalbook.com]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
A Comparative Analysis of the Stability of 2-Bromo-N-(P-toluenesulfonyl)pyrrole and 2-Bromopyrrole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the chemical stability of 2-Bromo-N-(P-toluenesulfonyl)pyrrole and its unprotected precursor, 2-bromopyrrole. The introduction of an N-(p-toluenesulfonyl) group dramatically enhances the stability of the 2-bromopyrrole scaffold, transforming it from a highly reactive and unstable compound into a robust and versatile synthetic intermediate. This guide summarizes the available data, outlines relevant experimental protocols, and visualizes the key degradation pathways to inform handling, storage, and application in research and drug development.
Executive Summary
2-Bromopyrrole is an inherently unstable compound, susceptible to rapid degradation through oxidation and acid-catalyzed polymerization upon exposure to air, light, and acidic conditions. This instability complicates its storage and handling, limiting its utility in synthetic chemistry. In stark contrast, this compound is a crystalline, solid derivative that exhibits exceptional stability. It is reported to be stable indefinitely at ambient temperature, making it a far more reliable and manageable reagent for applications such as cross-coupling reactions. The electron-withdrawing nature of the N-tosyl group significantly deactivates the pyrrole ring, mitigating its propensity for degradation.
Comparative Stability Data
| Property | 2-Bromopyrrole | This compound | Reference(s) |
| Chemical Stability | Highly unstable; darkens readily on exposure to air and light. Prone to polymerization and oxidation. | Crystalline solid, stable indefinitely at ambient temperature. | [1] |
| Physical State | Solid | White crystalline solid | [1][2] |
| Molecular Formula | C₄H₄BrN | C₁₁H₁₀BrNO₂S | [3] |
| Molecular Weight | 145.99 g/mol | 300.17 g/mol | [3] |
| Melting Point | 48-50 °C | 105-106 °C | [1][2] |
| Storage Conditions | Inert atmosphere, 2-8°C, protected from light and air. | Ambient temperature. | [1][4] |
Degradation Pathways and Mechanisms
The instability of 2-bromopyrrole stems from the high electron density of the pyrrole ring, which makes it highly susceptible to electrophilic attack and oxidation.
Acid-Catalyzed Polymerization of 2-Bromopyrrole
N-unprotected pyrroles, including 2-bromopyrrole, are known to polymerize rapidly in the presence of acid or even upon exposure to light, which can initiate polymerization.[5] The mechanism involves the protonation of the pyrrole ring, which generates a reactive electrophile that attacks a neutral pyrrole molecule. This process continues, leading to the formation of polypyrrolic chains, often observed as dark, insoluble tars.
Caption: Acid-catalyzed polymerization pathway for 2-bromopyrrole.
Oxidative Degradation of 2-Bromopyrrole
Exposure to atmospheric oxygen can initiate the oxidative degradation of 2-bromopyrrole. The process is believed to proceed via radical mechanisms, leading to de-aromatization, coupling, and the formation of various oxidation products, including pyrrolinones and maleimides, alongside polymeric materials.[6][7]
Caption: General oxidative degradation pathway for 2-bromopyrrole.
The N-tosyl group in this compound prevents these degradation pathways. Its strong electron-withdrawing effect reduces the electron density of the pyrrole ring, making it much less susceptible to electrophilic attack (protonation) and oxidation. Furthermore, the absence of the N-H proton removes the primary site for acid-base chemistry and subsequent polymerization initiation.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of the stable, N-tosylated compound from pyrrole.[1]
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. 2-Bromopyrrole | C4H4BrN | CID 12235268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 38480-28-3|2-Bromo-1H-pyrrole|BLD Pharm [bldpharm.com]
- 5. Pyrrole polymerization [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Guide: 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is a stable, crystalline derivative of 2-bromopyrrole. The introduction of the electron-withdrawing p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen serves a dual purpose: it deactivates the pyrrole ring to prevent unwanted side reactions such as over-bromination and polymerization, and it provides a stable, crystalline solid that is easier to handle and purify compared to the unstable 2-bromopyrrole.[1] This compound is a key synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the pyrrole moiety into more complex molecular architectures.[1] The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] Consequently, 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is a valuable building block in the synthesis of novel therapeutic agents.
Physicochemical Properties
The key physicochemical data for 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole are summarized in the table below. This information is critical for its use in synthesis, including determining appropriate reaction solvents and purification methods.
| Property | Value | Source |
| CAS Number | 290306-56-8 | [4] |
| Molecular Formula | C₁₁H₁₀BrNO₂S | [4] |
| Molecular Weight | 300.17 g/mol | [4] |
| Appearance | Colorless to light yellow solid | [5] |
| Melting Point | 102-105 °C | [5] |
| Purity | Typically ≥97% | [4] |
| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, chloroform). | [5] |
Synthesis and Experimental Protocols
The synthesis of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is typically achieved in a two-step sequence starting from pyrrole. The first step is the selective mono-bromination of pyrrole, followed by the N-sulfonylation with p-toluenesulfonyl chloride.[1][5]
Logical Workflow for Synthesis
Caption: Two-step synthesis of the target compound from pyrrole.
Protocol 1: Synthesis of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole
This protocol describes a representative two-step synthesis.
Step 1: Synthesis of 2-bromo-1H-pyrrole
-
Materials: Pyrrole, N-bromosuccinimide (NBS), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve pyrrole (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dissolve NBS (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cooled pyrrole solution over 30-60 minutes. Maintaining the low temperature is crucial to prevent over-bromination, which leads to the formation of 2,5-dibromo-1H-pyrrole.[6]
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-1H-pyrrole is highly unstable and should be used immediately in the next step without extensive purification.
-
Step 2: Synthesis of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole
-
Materials: Crude 2-bromo-1H-pyrrole, Sodium hydride (NaH, 60% dispersion in oil), p-Toluenesulfonyl chloride (TsCl), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the crude 2-bromo-1H-pyrrole (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole as a solid. The overall yield for the two steps is reported to be around 80%.[1]
-
Applications in Synthetic Chemistry
The primary utility of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is as a substrate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the formation of a C-C bond between the pyrrole ring (at the C2 position) and various aryl or heteroaryl groups, providing a versatile route to complex, biologically relevant molecules.[1]
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Materials: 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole, an appropriate arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Cesium carbonate (Cs₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
In a reaction vessel, combine 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole (1.0 equivalent), the arylboronic acid (1.5 equivalents), Cs₂CO₃ (2.0 equivalents), and Pd(PPh₃)₄ (5-10 mol%).
-
Seal the vessel and ensure an inert atmosphere by evacuating and backfilling with nitrogen or argon.
-
Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture with vigorous stirring to 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-5 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-(p-toluenesulfonyl)-1H-pyrrole.
-
Biological Context and Significance
While 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is not known to possess intrinsic biological activity, it serves as a crucial precursor for synthesizing compounds with significant therapeutic potential. The pyrrole nucleus is a cornerstone in medicinal chemistry. Derivatives synthesized using this intermediate are evaluated for a range of activities, including:
-
Antibacterial Agents: The pyrrole scaffold is present in many natural and synthetic compounds that exhibit potent activity against various bacterial strains.[2]
-
Anti-inflammatory Agents: Pyrrole derivatives have been investigated for their ability to inhibit inflammatory mediators.
-
Antioxidant Agents: Certain 1,5-diaryl pyrrole derivatives have shown protective effects against neurotoxicity in cellular models by mitigating oxidative stress.[7]
-
Anticancer Agents: The pyrrole ring is a structural component of several anticancer drugs, such as Sunitinib.[8]
The stability and reliable reactivity of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole in cross-coupling reactions make it an indispensable tool for drug discovery programs aimed at developing novel pyrrole-based therapeutics. Its use allows for the systematic synthesis of libraries of 2-arylpyrroles, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unit 3 Pyrrole | PDF [slideshare.net]
- 4. scbt.com [scbt.com]
- 5. 2-Bromo-1-(toluene-4-sulphonyl)-1H-pyrrole [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
A Technical Guide to 2-Bromo-N-(p-toluenesulfonyl)pyrrole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-N-(p-toluenesulfonyl)pyrrole, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and visualizes these chemical workflows. This compound serves as a stable and versatile building block, particularly in the construction of complex arylpyrrole structures relevant to medicinal chemistry and materials science.
Compound Properties
This compound is a crystalline, stable derivative of the more labile 2-bromopyrrole.[1][2] The addition of the p-toluenesulfonyl (tosyl) group to the pyrrole nitrogen enhances the compound's stability, making it easier to handle and store indefinitely at ambient temperatures.[1][2] This feature, combined with its reactivity in cross-coupling reactions, makes it a valuable reagent in synthetic chemistry.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀BrNO₂S | [3] |
| Molecular Weight | 300.17 g/mol | [3][4] |
| CAS Number | 290306-56-8 | [3][4] |
| IUPAC Name | 2-bromo-1-(4-methylbenzenesulfonyl)-1H-pyrrole | [5] |
| Melting Point | 102-106 °C | [2][4] |
| Appearance | Crystalline solid | [1][2] |
| Solubility | Soluble in most organic solvents (e.g., methanol, chloroform) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in Suzuki coupling reactions are outlined below.
This protocol describes the synthesis starting from pyrrole, which is first brominated and then tosylated.[2]
Step 1: Bromination of Pyrrole
-
In a flame-dried flask under a nitrogen atmosphere, dissolve pyrrole (1.0 eq.) in freshly distilled tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (0.5 eq.) to the cooled solution.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Allow the mixture to stand for an additional 3.5 hours at -78 °C under ambient room light. The resulting product is 2-bromopyrrole. Due to its instability, it is typically used directly in the next step without extensive purification.[6]
Step 2: N-Tosylation
-
To the solution containing 2-bromopyrrole from the previous step, add tributylamine (Bu₃N) and freshly distilled diethyl ether (Et₂O) and stir for 10 minutes at -78 °C.[2]
-
Remove the resulting gray precipitate by vacuum filtration.[2]
-
Concentrate the filtrate in vacuo to remove the diethyl ether.[2]
-
Re-establish an inert atmosphere and add p-toluenesulfonyl chloride (1.0 eq.).[2]
-
Cool the solution to 0 °C and cautiously add sodium hydride (NaH, 60% in mineral oil) (1.5 eq.).[2]
-
Stir the mixture for 18 hours at ambient temperature.[2]
-
Quench the reaction by adding water.[2]
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
This compound is an excellent substrate for palladium-catalyzed Suzuki coupling reactions to form 2-arylpyrroles.[1][2] The following is a general procedure.[2]
-
In a suitable flask under an inert atmosphere, stir a mixture of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.0125 eq.) in distilled toluene for 5 minutes at ambient temperature.[2]
-
Add this compound (1.0 eq.) as a solid.[2]
-
Add an aqueous solution of sodium carbonate (Na₂CO₃, 1.5 eq.).[2]
-
Add the desired arylboronic acid (1.0 eq.) dissolved in 95% ethanol.[2]
-
Heat the mixture at reflux for 6 hours.[2]
-
After cooling to ambient temperature, extract the product into ethyl acetate (EtOAc).[2]
-
Wash the organic layer, dry it, and concentrate it in vacuo.
-
Purify the resulting 2-aryl-N-(p-toluenesulfonyl)pyrrole via column chromatography.
Workflow and Pathway Visualizations
The following diagrams illustrate the synthesis and a key reaction of this compound.
Caption: Synthetic workflow for this compound.
Caption: Suzuki coupling reaction using this compound.
Applications and Relevance
Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7][8][9] The tosyl-protected 2-bromopyrrole described herein is a critical precursor for synthesizing libraries of 2-substituted pyrroles. The ability to introduce diverse aryl groups via Suzuki coupling allows for systematic structure-activity relationship (SAR) studies, which is fundamental in drug discovery and development.[1][2] Its stability and reliable reactivity make it an indispensable tool for chemists aiming to construct complex molecules built upon the pyrrole core.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. biolmolchem.com [biolmolchem.com]
- 8. scispace.com [scispace.com]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of N-Tosylpyrrole
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of N-tosylpyrrole, a key intermediate in organic synthesis. The presence of the electron-withdrawing tosyl group on the pyrrole nitrogen fundamentally alters the ring's reactivity and regioselectivity compared to unsubstituted pyrrole, making it a unique and valuable building block in the synthesis of complex heterocyclic molecules.
Core Principles: The Influence of the N-Tosyl Group
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, with a strong preference for the C2 (α) position. This regioselectivity is due to the superior resonance stabilization of the cationic intermediate (arenium ion) formed during C2 attack, which can be described by three resonance structures, as opposed to only two for C3 (β) attack.[1][2]
The introduction of a p-toluenesulfonyl (tosyl) group to the nitrogen atom significantly modifies this behavior. The N-tosyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole.[3] More importantly, it reverses the typical regioselectivity. This deactivation is most pronounced at the adjacent C2 and C5 positions, thereby directing incoming electrophiles primarily to the C3 (β) position.[4] This effect allows for the synthesis of 3-substituted pyrroles, which are otherwise difficult to obtain directly.[5]
Friedel-Crafts Acylation
The Friedel-Crafts acylation of N-tosylpyrrole is a well-studied reaction that demonstrates the directing effect of the N-tosyl group. The choice of Lewis acid is critical in controlling the regioselectivity of the acylation. Strong Lewis acids like aluminum chloride (AlCl₃) typically yield the 3-acyl derivative as the major product.[5] Conversely, weaker Lewis acids such as tin tetrachloride (SnCl₄) or boron trifluoride etherate can lead to the 2-isomer as the major product.[5] This suggests that acylation with strong Lewis acids may proceed through an organoaluminum intermediate that favors substitution at the 3-position.[5]
Quantitative Data: Friedel-Crafts Acylation
| Acyl Halide | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Product(s) (Ratio 3-acyl:2-acyl) | Total Yield (%) |
| 1-Naphthoyl chloride | AlCl₃ (1.2) | Dichloromethane | Ambient | 3- and 2-isomers (2:1 to 4:3) | Not specified |
| Acetyl chloride | AlCl₃ | Not specified | Not specified | 3-acetyl-1-(phenylsulfonyl)pyrrole | Good |
| Benzoyl chloride | AlCl₃ | Not specified | Not specified | 3-benzoyl-1-(phenylsulfonyl)pyrrole | Good |
| Acetyl chloride | SnCl₄ or BF₃·OEt₂ | Not specified | Not specified | 2-acetyl-1-(phenylsulfonyl)pyrrole (Major) | Not specified |
Data compiled from references[5] and[6].
Experimental Protocol: Acylation with 1-Naphthoyl Chloride and AlCl₃
This protocol is adapted from the study on the AlCl₃ catalyzed Friedel-Crafts reaction of N-p-toluenesulfonylpyrrole.[5]
-
Reagent Preparation : To a solution of 1-naphthoyl chloride (1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂), add aluminum chloride (AlCl₃) (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation : Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition : Add a solution of N-p-toluenesulfonylpyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water, followed by 1M hydrochloric acid (HCl).
-
Extraction : Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification : Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation : Purify the crude product by silica gel column chromatography to separate the 3- and 2-acyl isomers.
Sulfonation
Sulfonation of N-arylsulfonylpyrroles typically occurs at the 3-position. Studies have shown that using reagents like chlorosulfonic acid in acetonitrile provides a direct and clean route to the corresponding 3-sulfonyl chlorides.[7] These intermediates can be easily converted into various sulfonamide derivatives.
Quantitative Data: Sulfonation
| Substrate | Reagent | Solvent | Product | Yield (%) |
| 1-Phenylsulfonyl-1H-pyrrole | Chlorosulfonic acid | Acetonitrile | 1-Phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride | Not specified |
Data compiled from reference[7].
Experimental Protocol: Direct 3-Sulfonylation
This protocol is based on the sulfonation of N-phenylsulfonylpyrrole and is applicable to N-tosylpyrrole.[7]
-
Setup : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve N-tosylpyrrole (1.0 equivalent) in anhydrous acetonitrile.
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Add chlorosulfonic acid (1.1 - 1.5 equivalents) dropwise to the stirred solution.
-
Reaction : Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 4-6 hours.
-
Work-up : Carefully pour the reaction mixture onto crushed ice.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the crude N-tosylpyrrole-3-sulfonyl chloride. Further purification can be achieved by chromatography if necessary.
Halogenation
Halogenation of N-tosylpyrrole can be achieved using various halogenating agents. N-Bromosuccinimide (NBS) is a common reagent for bromination. Due to the deactivating nature of the tosyl group, the reaction conditions may need to be optimized to achieve good yields. The substitution is expected to occur primarily at the C3 position.
Quantitative Data: Halogenation
Experimental Protocol: Bromination with NBS
This is a general protocol for the bromination of an activated aromatic ring.
-
Setup : Dissolve N-tosylpyrrole (1.0 equivalent) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) in a flask protected from light.
-
Reagent Addition : Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction : Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC.
-
Work-up : Once the starting material is consumed, filter the mixture to remove succinimide.
-
Purification : Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to obtain 3-bromo-1-tosylpyrrole.
Nitration
Nitration of N-tosylpyrrole requires milder conditions than the typical mixed acid (HNO₃/H₂SO₄) protocol used for less reactive aromatics to avoid degradation. A common method involves using a nitrate source in the presence of an acid or activating agent. The nitro group is expected to be introduced at the C3 position.
Quantitative Data: Nitration
Detailed quantitative data for the nitration of N-tosylpyrrole is not specified in the initial search results. The reaction requires careful condition selection to favor mononitration at the C3 position and avoid side reactions.
Experimental Protocol: Nitration using Sodium Nitrite
This protocol is adapted from methods used for the nitration of sensitive heterocyclic systems.[8]
-
Setup : Dissolve N-tosylpyrrole (1.0 equivalent) in a solvent such as hexafluoroisopropanol (HFIP) or a mixture of dichloromethane and trifluoroacetic acid (TFA).
-
Reagent Addition : Cool the solution to 0 °C. Add sodium nitrite (NaNO₂) (1.1-1.5 equivalents) in small portions over 15-30 minutes.
-
Reaction : Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Work-up : Quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extraction : Extract the product with dichloromethane or ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography to yield 3-nitro-1-tosylpyrrole.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds.[9][10] The electrophile, known as the Vilsmeier reagent, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12] This reaction is well-suited for N-tosylpyrrole and is expected to yield the 3-formyl derivative.
Quantitative Data: Vilsmeier-Haack Formylation
Specific yields for the formylation of N-tosylpyrrole are not detailed in the provided search results, but the reaction is generally efficient for electron-rich heterocycles.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation : In a two-necked flask under an inert atmosphere, add phosphorus oxychloride (POCl₃) (1.2-1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF) (used as solvent and reagent) at 0 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Substrate Addition : Add a solution of N-tosylpyrrole (1.0 equivalent) in anhydrous DMF dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction : After addition, allow the mixture to warm to room temperature, then heat to 40-60 °C for 2-6 hours.
-
Hydrolysis : Cool the reaction mixture and pour it onto crushed ice containing sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt.
-
Extraction : Extract the aqueous mixture multiple times with ethyl acetate.
-
Purification : Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude aldehyde product by silica gel chromatography or recrystallization.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
The Tosyl Group: A Strategic Tool for Modulating Pyrrole Reactivity in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its electron-rich nature makes it highly susceptible to electrophilic substitution, often leading to a mixture of products and undesired polymerization. To control its reactivity and achieve specific substitution patterns, chemists frequently employ protecting groups for the pyrrole nitrogen. Among these, the tosyl (p-toluenesulfonyl) group has emerged as a powerful and versatile tool. This technical guide provides a comprehensive overview of the role of the tosyl protecting group on pyrrole reactivity, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid in understanding and application.
The Influence of the Tosyl Group on Pyrrole's Electronic Properties and Reactivity
The introduction of a tosyl group onto the pyrrole nitrogen has a profound impact on the electronic character of the heterocyclic ring. The strongly electron-withdrawing nature of the sulfonyl group significantly reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophilic aromatic substitution compared to the parent pyrrole. This deactivation is crucial in preventing polymerization and controlling the regioselectivity of subsequent reactions.
While unsubstituted pyrrole undergoes preferential electrophilic attack at the C2 position due to the higher stability of the resulting cationic intermediate, the presence of the N-tosyl group redirects electrophiles primarily to the C3 position. This shift in regioselectivity is a cornerstone of the synthetic utility of N-tosylpyrrole, allowing for the synthesis of 3-substituted pyrroles that are otherwise difficult to access.
Synthesis of N-Tosylpyrrole
The most common method for the preparation of N-tosylpyrrole involves the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of 1-(p-Tolylsulfonyl)pyrrole[1]
Materials:
-
Pyrrole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.05 eq)
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere, a solution of pyrrole in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of p-toluenesulfonyl chloride in anhydrous THF is then added dropwise to the mixture.
-
The reaction is stirred at room temperature for 3 hours.
-
Upon completion, the reaction is quenched by the careful addition of water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of methanol and water to afford 1-tosyl-1H-pyrrole.
Typical Yield: 99%[1]
Workflow for the Synthesis and Utilization of N-Tosylpyrrole
Caption: General workflow for the synthesis, reaction, and deprotection of N-tosylpyrrole.
Reactivity of N-Tosylpyrrole in Key Organic Transformations
The altered electronic properties of N-tosylpyrrole lead to distinct reactivity patterns compared to unsubstituted pyrrole. This section details its behavior in several important classes of reactions.
Electrophilic Aromatic Substitution
As previously mentioned, the tosyl group deactivates the pyrrole ring and directs electrophilic substitution to the C3 position. The following table summarizes the comparative reactivity and regioselectivity of pyrrole and N-tosylpyrrole in various electrophilic substitution reactions.
| Reaction | Reagent/Conditions | Pyrrole Product(s) (Yield) | N-Tosylpyrrole Product(s) (Yield) | Reference(s) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃, CH₂Cl₂ | 2-Acylpyrrole (major) + 3-Acylpyrrole (minor) | 3-Acyl-1-tosylpyrrole (major) + 2-Acyl-1-tosylpyrrole (minor) | [2] |
| RCOCl, SnCl₄, CH₂Cl₂ | 2-Acylpyrrole (major) | 2-Acyl-1-tosylpyrrole (major) | [2] | |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Formylpyrrole (Good yield) | 3-Formyl-1-tosylpyrrole (Good yield) | [3][4] |
| Halogenation (Bromination) | NBS, THF | 2,3,4,5-Tetrabromopyrrole | 3-Bromo-1-tosylpyrrole (Good yield) | |
| Nitration | HNO₃, Ac₂O | 2-Nitropyrrole (major) + 3-Nitropyrrole (minor) | 3-Nitro-1-tosylpyrrole (Good yield) |
Mechanism of Electrophilic Substitution on N-Tosylpyrrole
References
- 1. 1-Tosylpyrrole | 17639-64-4 [chemicalbook.com]
- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-N-(P-toluenesulfonyl)pyrrole with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note details the use of 2-Bromo-N-(p-toluenesulfonyl)pyrrole as a robust substrate in Suzuki-Miyaura coupling reactions with various arylboronic acids. The N-tosyl protecting group enhances the stability of the pyrrole ring and modulates its electronic properties, making this compound an excellent building block for the synthesis of 2-arylpyrrole motifs. These structures are prevalent in medicinal chemistry and materials science. This document provides detailed protocols and reaction data to facilitate the application of this methodology in research and development settings.
Reaction Principle
The reaction proceeds via a palladium-catalyzed catalytic cycle involving an oxidative addition of the this compound to a Pd(0) species, followed by transmetalation with an arylboronic acid (activated by a base), and concluding with reductive elimination to yield the 2-aryl-N-(p-toluenesulfonyl)pyrrole product and regenerate the Pd(0) catalyst.
Data Presentation
The following table summarizes the results of the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The conditions presented are based on established literature protocols and provide a reliable starting point for further optimization.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-N-(p-toluenesulfonyl)pyrrole | 80 |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-N-(p-toluenesulfonyl)pyrrole | Yield not explicitly reported, but product was successfully synthesized and characterized.[1] |
| 3 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-N-(p-toluenesulfonyl)pyrrole | Yield not explicitly reported, but product was successfully synthesized and characterized.[1] |
Experimental Protocols
This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.[1] This protocol can be adapted for use with other arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene, distilled
-
95% Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, a mixture of Pd(PPh₃)₄ (0.0125 eq.) and distilled toluene is stirred under an inert atmosphere for 5 minutes at ambient temperature.
-
Addition of Reactants: this compound (1.0 eq) is added as a solid, followed by a solution of Na₂CO₃ (1.5 eq.) in water.
-
To this mixture, a solution of the arylboronic acid (1.0 eq.) in 95% ethanol is added.
-
Reaction: The reaction mixture is heated to reflux for 6 hours.
-
Work-up: The mixture is cooled to ambient temperature and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo to yield the crude product.
-
Purification: The crude product can be purified by recrystallization (e.g., from 2-propanol) or column chromatography to afford the pure 2-aryl-N-(p-toluenesulfonyl)pyrrole.
Visualizations
Diagrams of Key Processes
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Palladium-Catalyzed Synthesis of 2-Arylpyrroles: Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-N-tosylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-N-tosylpyrrole with a variety of arylboronic acids. This reaction is a highly efficient and versatile method for the synthesis of 2-aryl-N-tosylpyrroles, which are valuable intermediates in medicinal chemistry and materials science. The tosyl protecting group offers stability and can be readily removed, making this methodology particularly useful for the construction of complex molecular architectures.
Introduction
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The coupling of 2-bromo-N-tosylpyrrole with arylboronic acids provides a direct and modular route to a diverse range of 2-arylpyrrole derivatives. The N-tosyl group serves as a robust protecting group that activates the pyrrole ring towards oxidative addition and prevents side reactions. This protocol outlines optimized conditions and presents data on the scope of the reaction with various arylboronic acids.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of 2-bromo-N-tosylpyrrole with an arylboronic acid is depicted below. The reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following table summarizes the reaction conditions and isolated yields for the Suzuki-Miyaura coupling of 2-bromo-N-tosylpyrrole with a variety of commercially available arylboronic acids. The data is based on established protocols for similar N-protected bromopyrroles, demonstrating the broad applicability of this method.[1]
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-N-tosylpyrrole | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-N-tosylpyrrole | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 77 |
| 3 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-N-tosylpyrrole | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 87 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-N-tosylpyrrole | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 82 |
| 5 | 2-Chlorophenylboronic acid | 2-(2-Chlorophenyl)-N-tosylpyrrole | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 93 |
| 6 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-N-tosylpyrrole | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 75 |
| 7 | 2-Fluorophenylboronic acid | 2-(2-Fluorophenyl)-N-tosylpyrrole | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 77 |
| 8 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-N-tosylpyrrole | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 68 |
| 9 | 4-Nitrophenylboronic acid | 2-(4-Nitrophenyl)-N-tosylpyrrole | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 71 |
| 10 | Naphthalen-2-ylboronic acid | 2-(Naphthalen-2-yl)-N-tosylpyrrole | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 76 |
| 11 | Thiophen-2-ylboronic acid | 2-(Thiophen-2-yl)-N-tosylpyrrole | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dimethoxyethane | 80 | 2 | 60 |
Experimental Protocols
Materials
-
2-Bromo-N-tosylpyrrole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (3-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, dimethoxyethane, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine 2-bromo-N-tosylpyrrole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%).
-
Inert Atmosphere: Seal the vessel with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromo-N-tosylpyrrole.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) in an oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-N-tosylpyrrole.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of 2-arylpyrroles.
Figure 2: Experimental workflow for the synthesis of 2-arylpyrroles.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. It involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Figure 3: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of 2-bromo-N-tosylpyrrole provides an efficient and versatile route for the synthesis of a wide array of 2-aryl-N-tosylpyrroles. The presented protocols and data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, facilitating the development of novel compounds with potential therapeutic and material applications. The straightforward procedure and broad substrate scope make this methodology a powerful tool for the construction of complex molecular frameworks.
References
Application Notes and Protocols: Heck Reaction Conditions for 2-Bromo-N-(P-toluenesulfonyl)pyrrole and Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its broad functional group tolerance and stereoselectivity. This document provides detailed application notes and generalized protocols for the Heck reaction of 2-Bromo-N-(P-toluenesulfonyl)pyrrole with various alkenes. The N-tosyl protecting group enhances the stability of the pyrrole ring and modulates its electronic properties, making it a versatile building block in medicinal chemistry.
Reaction Principle
The catalytic cycle of the Heck reaction is a well-established process involving a palladium(0) active species. The reaction typically proceeds through the following key steps:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate releases the final substituted alkene product.
-
Reductive Elimination: The palladium-hydride species formed undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.
The choice of palladium source, ligand, base, and solvent is critical for the success of the reaction, influencing yield, selectivity, and reaction time.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Heck reaction of this compound with various alkenes. These data are based on established procedures for similar aryl and heteroaryl bromides and should be considered as a starting point for optimization.
| Alkene | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF | 100 | 12-24 | 75-90 |
| Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | DMAc | 120 | 12-24 | 70-85 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ (2.0) | Acetonitrile | Reflux | 12-24 | 70-85 |
| 1-Octene | Pd(OAc)₂ (3) | None | Et₃N (2.0) | DMF/H₂O | 100 | 24 | 60-75 |
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with representative alkenes. Note: These protocols are based on established methodologies for similar substrates and may require optimization for specific cases.[1]
General Materials and Methods
-
Reagents: this compound, alkene (e.g., styrene, ethyl acrylate, n-butyl acrylate), palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), triethylamine (Et₃N), potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), acetonitrile. All reagents and solvents should be of high purity and dried using standard procedures.
-
Equipment: Schlenk line or glovebox for inert atmosphere operations, round-bottom flasks, magnetic stirrer, heating mantle or oil bath, condenser, and standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, column chromatography apparatus).
Protocol 1: Heck Reaction with Styrene
This protocol aims to synthesize 2-styryl-N-(P-toluenesulfonyl)pyrrole.
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the catalyst and ligand.
-
Add this compound (1.0 eq.), styrene (1.2 eq.), and triethylamine (2.0 eq.).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with water to remove the triethylammonium bromide salt and DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Protocol 2: Heck Reaction with an Acrylate (e.g., n-Butyl Acrylate)
This protocol is for the synthesis of butyl (E)-3-(N-(p-toluenesulfonyl)-1H-pyrrol-2-yl)acrylate.
Procedure:
-
In a round-bottom flask equipped with a condenser, place palladium(II) acetate (e.g., 1 mol%) and triphenylphosphine (e.g., 2 mol%) under a nitrogen atmosphere.
-
Add anhydrous acetonitrile as the solvent.
-
Add this compound (1.0 eq.), n-butyl acrylate (1.5 eq.), and sodium carbonate (2.0 eq.).[1]
-
Heat the mixture to reflux with stirring.[1]
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography on silica gel.
Visualizations
Signaling Pathway Diagram
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow Diagram
Caption: General workflow for the Heck reaction.
References
Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-N-(p-toluenesulfonyl)pyrrole with Terminal Alkynes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a combination of a palladium complex and a copper(I) salt, has found extensive application in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1][3] The synthesis of 2-alkynyl-N-protected pyrroles is of significant interest as the pyrrole motif is a core structure in numerous biologically active compounds. This document provides detailed protocols and application notes for the Sonogashira coupling of 2-Bromo-N-(p-toluenesulfonyl)pyrrole with various terminal alkynes.
Reaction Principle: The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] The generally accepted mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by a transmetalation step with a copper(I) acetylide. The copper acetylide is formed in situ from the terminal alkyne, the copper(I) co-catalyst, and an amine base.[3] Finally, reductive elimination from the resulting palladium(II) complex yields the 2-alkynylpyrrole product and regenerates the active palladium(0) catalyst.[6]
Data Presentation
The efficiency of the Sonogashira coupling is influenced by the choice of catalyst, base, solvent, and the nature of the alkyne. The following tables summarize representative reaction conditions and yields for the coupling of aryl bromides with various terminal alkynes, providing a baseline for optimization.
Table 1: Typical Reaction Conditions for Sonogashira Coupling.
| Parameter | Description | Notes |
|---|---|---|
| Aryl Halide | This compound | Reactivity order: I > OTf > Br > Cl.[6] |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Typically 1-5 mol% loading.[3][4] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Typically 2-10 mol% loading. Not required for copper-free protocols.[7] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | An amine base is required to form the copper acetylide and neutralize the HBr byproduct.[8][9] |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Anhydrous and anaerobic conditions are typically recommended.[5][8] |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive substrates.[4] |
| Reaction Time | 1.5 - 24 hours | Monitored by TLC or LC-MS.[1] |
Table 2: Representative Substrate Scope and Expected Yields. Yields are based on analogous couplings reported in the literature and may vary based on specific optimization.
| Entry | Terminal Alkyne (R-C≡CH) | R Group | Expected Yield (%) | Reference |
| 1 | Phenylacetylene | Phenyl | >90 | [10] |
| 2 | 1-Hexyne | n-Butyl | 85-95 | [4] |
| 3 | Trimethylsilylacetylene | -Si(CH₃)₃ | >90 | [11] |
| 4 | 2-Methyl-3-butyn-2-ol | -C(OH)(CH₃)₂ | 80-90 | [1] |
| 5 | 4-Ethynylanisole | 4-Methoxyphenyl | >90 | [10] |
| 6 | Propargyl alcohol | -CH₂OH | 75-85 | N/A |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. Researchers should perform optimizations for specific substrates.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed Tetrahydrofuran (THF) or DMF (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5 mol%).[3]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.[5]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) followed by the amine base (e.g., Et₃N, 3.0 equiv).[4] Stir the mixture for 5-10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture via syringe.[4]
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C) if necessary.[10]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.[1]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.[6]
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[6]
-
Wash the combined organic filtrate sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.[6][7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-alkynyl-N-(p-toluenesulfonyl)pyrrole.[5]
Protocol 2: Copper-Free Sonogashira Coupling
For substrates sensitive to copper, a copper-free variant can be employed. This often requires a different palladium catalyst/ligand system and base.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) with a bulky phosphine ligand (e.g., P(t-Bu)₃, 3 mol%)[4]
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base (e.g., Cs₂CO₃).[4][7]
-
Reagent Addition: Add the anhydrous, degassed solvent and the terminal alkyne.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[4]
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1. The workup may be simplified by filtering the reaction mixture through Celite® and directly concentrating the filtrate for purification.
Conclusion: The Sonogashira coupling provides a reliable and efficient pathway for the synthesis of 2-alkynyl-N-(p-toluenesulfonyl)pyrroles. The protocols described herein offer a robust starting point for researchers. Reaction conditions, particularly the choice of catalyst, base, and temperature, should be optimized for each specific terminal alkyne to achieve maximum yields. Careful monitoring and purification are crucial for obtaining highly pure products essential for applications in drug discovery and materials science.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. scirp.org [scirp.org]
- 11. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
Application Notes and Protocols: Stille Coupling of 2-Bromo-N-(P-toluenesulfonyl)pyrrole with Organostannanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in organic synthesis.[1] This palladium-catalyzed reaction involves the coupling of an organostannane (organotin) compound with an organic halide or pseudohalide.[1] The reaction is valued for its tolerance of a wide range of functional groups, mild reaction conditions, and the stability of organostannane reagents to air and moisture.[2] However, the high toxicity of organotin compounds necessitates careful handling and purification to remove tin byproducts.[2]
These application notes provide a detailed overview and experimental protocols for the Stille coupling of 2-Bromo-N-(P-toluenesulfonyl)pyrrole with various organostannanes. The N-tosyl protecting group on the pyrrole nitrogen enhances the stability of the substrate and activates the C2 position for cross-coupling. The resulting 2-substituted-N-tosylpyrroles are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Reaction Mechanism: The Catalytic Cycle
The mechanism of the Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group (R') to the palladium center, with the tin halide being eliminated. This is often the rate-limiting step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Stille coupling reaction.
Quantitative Data Summary
While extensive data on the Stille coupling of this compound is not consolidated in a single source, the following table presents representative yields for the coupling of a closely related substrate, N-trisylpyrrole pseudohalide, with various organostannanes.[3] These results provide valuable insights into the expected outcomes and reaction conditions for similar couplings with the N-tosyl analogue.
| Entry | Organostannane (R-SnBu₃) | Product | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | 2-Phenyl-N-trisylpyrrole | Pd₂(dba)₃ (2.5) | XPhos (10) | Dioxane | 100 | 16 | 85 |
| 2 | 4-Methoxyphenyltributylstannane | 2-(4-Methoxyphenyl)-N-trisylpyrrole | Pd₂(dba)₃ (2.5) | XPhos (10) | Dioxane | 100 | 16 | 78 |
| 3 | 3-Thienyltributylstannane | 2-(3-Thienyl)-N-trisylpyrrole | Pd₂(dba)₃ (2.5) | XPhos (10) | Dioxane | 100 | 16 | 91 |
| 4 | (Phenylethynyl)tributylstannane | 2-(Phenylethynyl)-N-trisylpyrrole | Pd₂(dba)₃ (2.5) | XPhos (10) | Dioxane | 100 | 16 | 75 |
| 5 | Tributyl(vinyl)stannane | 2-Vinyl-N-trisylpyrrole | Pd(PPh₃)₄ (5) | - | THF | 80 | 24 | 65 |
Experimental Protocols
The following are detailed protocols for the Stille coupling of this compound with aryl, vinyl, and alkynylstannanes. These protocols are based on general procedures and may require optimization for specific substrates.
Protocol 1: Stille Coupling with an Arylstannane
This protocol describes the coupling of this compound with phenyltributylstannane.
Materials:
-
This compound
-
Phenyltributylstannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium fluoride (CsF)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)
-
Magnetic stirrer and heating mantle
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
-
Saturated aqueous potassium fluoride (KF) solution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), CsF (2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XPhos (0.1 mmol, 10 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Add phenyltributylstannane (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and stir with a saturated aqueous solution of KF for 1 hour to remove tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling with a Vinylstannane
This protocol outlines the coupling with tributyl(vinyl)stannane.
Materials:
-
This compound
-
Tributyl(vinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Standard inert atmosphere glassware
-
Magnetic stirrer and heating mantle
-
Solvents for work-up and chromatography
-
Saturated aqueous KF solution
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL).
-
Add tributyl(vinyl)stannane (1.2 mmol, 1.2 equiv.) to the solution.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.
-
Degas the solution with a stream of argon for 15 minutes.
-
Heat the reaction to 80 °C and stir for 24 hours, monitoring by TLC or LC-MS.
-
After cooling, proceed with the KF work-up and purification as described in Protocol 1.
Protocol 3: Stille Coupling with an Alkynylstannane
This protocol details the coupling with (phenylethynyl)tributylstannane.
Materials:
-
This compound
-
(Phenylethynyl)tributylstannane
-
Pd₂(dba)₃
-
XPhos
-
Copper(I) iodide (CuI) - optional additive
-
Anhydrous 1,4-dioxane
-
Standard inert atmosphere glassware
-
Magnetic stirrer and heating mantle
-
Solvents for work-up and chromatography
-
Saturated aqueous KF solution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.1 mmol, 10 mol%), and optionally CuI (0.1 mmol, 10 mol%).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Add (phenylethynyl)tributylstannane (1.2 mmol, 1.2 equiv.) via syringe.
-
Degas the mixture and heat to 100 °C with stirring for 16-24 hours.
-
Monitor the reaction and upon completion, perform the KF work-up and purification as described in Protocol 1.
Experimental Workflow and Logic
The successful execution of a Stille coupling reaction requires careful attention to inert atmosphere techniques and purification methods to remove toxic tin byproducts.
References
Synthesis of Lamellarin Natural Products Using 2-Bromo-N-tosylpyrrole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of lamellarin natural products, a class of marine alkaloids known for their potent cytotoxic and anti-cancer activities. The synthetic strategy highlighted herein utilizes 2-bromo-N-tosylpyrrole as a key building block, enabling a modular approach to the lamellarin core through sequential palladium-catalyzed cross-coupling reactions.
Application Notes
The lamellarin alkaloids possess a unique pentacyclic core structure, and their synthesis has been a significant target for organic chemists. The use of a pre-functionalized pyrrole ring, such as 2-bromo-N-tosylpyrrole, offers a convergent and flexible route to various lamellarin analogues. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, allowing for selective functionalization at other positions. The bromine atom at the C2 position provides a handle for the introduction of aryl groups via Suzuki-Miyaura cross-coupling reactions, which is a cornerstone of this synthetic approach.
A general synthetic strategy involves the sequential, regioselective bromination and Suzuki cross-coupling of a pyrrole scaffold to introduce the requisite aryl moieties.[1][2] Subsequent cyclization, often via a Pictet-Spengler or Heck-type reaction, forms the isoquinoline portion of the molecule. The final steps typically involve an oxidation to introduce the characteristic double bond in the isoquinoline ring and a lactonization to complete the pentacyclic framework.[3][4] This modular approach allows for the synthesis of a variety of lamellarin derivatives for structure-activity relationship (SAR) studies, which are crucial for the development of new therapeutic agents.
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a multi-step process starting from the preparation of the key 2-bromo-N-tosylpyrrole intermediate. This is followed by a series of coupling and cyclization reactions to construct the complex lamellarin scaffold.
Caption: General synthetic workflow for lamellarin synthesis.
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the synthesis of various lamellarin analogues. It is important to note that yields can vary depending on the specific substrates and reaction conditions used.
| Step | Lamellarin Analogue | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Synthesis of Intermediate | |||||
| Bromination/Tosylation | - | Pyrrole | 1. NBS, THF, -78 °C; 2. NaH, TsCl, DMF, 0 °C to rt | ~80 | [5] |
| Suzuki Coupling | |||||
| First Arylation | Lamellarin D Intermediate | Bromopyrrole derivative | Arylboronic ester, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 85 °C | 85 | [1] |
| Second Arylation | Lamellarin D Intermediate | Mono-arylated bromopyrrole | Arylboronic ester, Pd(OAc)₂, DPEphos, K₃PO₄, Dioxane, 100 °C | 72 | [1] |
| Final Steps | |||||
| DDQ Oxidation | Lamellarin D Intermediate | Dihydroisoquinoline derivative | DDQ, Toluene, Microwave, 150 °C | 82 | [1] |
| Deprotection & Lactonization | Lamellarin D | Fully arylated isoquinoline | 1. AlCl₃, CH₂Cl₂; 2. NaH, THF | 70 | [1] |
| Overall Yield | Lamellarin D | Methyl pyrrole-2-carboxylate | 8 steps | 18 | [2][3] |
| Overall Yield | Lamellarin G | Homoveratrylamine | Multiple steps | 23-27 | [2] |
| Overall Yield | Lamellarin H | Acetaldehyde derivative | Multiple steps | 16.1 | [2] |
| Overall Yield | Lamellarin N | Aziridine ester | 6 steps | 24 | [2] |
Experimental Protocols
The following are detailed protocols for the key reactions involved in the synthesis of lamellarins using a 2-bromo-N-tosylpyrrole intermediate.
Protocol 1: Synthesis of 2-Bromo-N-tosylpyrrole
This protocol describes the preparation of the key starting material, 2-bromo-N-tosylpyrrole, from pyrrole.
Materials:
-
Pyrrole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Bromination of Pyrrole:
-
To a solution of pyrrole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of NBS (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution and allow it to warm to room temperature.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromopyrrole is used in the next step without further purification due to its instability.
-
-
N-Tosylation of 2-Bromopyrrole:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the crude 2-bromopyrrole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of TsCl (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-N-tosylpyrrole as a crystalline solid.[5]
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-N-tosylpyrrole with an arylboronic acid or ester.
Materials:
-
2-Bromo-N-tosylpyrrole
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ solution, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol, 3:1)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-N-tosylpyrrole (1.0 eq) and the arylboronic acid/ester (1.2 eq) in the solvent system.
-
Add the aqueous base to the mixture.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 85-90 °C and stir for 12-16 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the arylated pyrrole derivative.
Protocol 3: DDQ Oxidation
This protocol describes the dehydrogenation of the dihydropyrrolo[2,1-a]isoquinoline core to the corresponding aromatic isoquinoline using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Materials:
-
Dihydroisoquinoline intermediate
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the dihydroisoquinoline intermediate (1.0 eq) in the anhydrous solvent in a microwave-safe vial.
-
Add DDQ (1.5 eq) to the solution.
-
Seal the vial and heat the mixture in a microwave reactor to 150 °C for 30-60 minutes.[1]
-
Alternatively, the reaction can be performed by refluxing in a suitable solvent for several hours.
-
After cooling, filter the reaction mixture to remove the precipitated hydroquinone.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the aromatized isoquinoline derivative.[1]
Key Reaction Mechanisms
The synthesis of lamellarins relies on a series of well-established organic reactions. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting.
Caption: Simplified mechanisms of key reactions in lamellarin synthesis.
These protocols and application notes provide a comprehensive guide for researchers interested in the synthesis of lamellarin natural products and their analogues. The modular strategy based on the use of 2-bromo-N-tosylpyrrole offers a powerful platform for the generation of diverse molecular scaffolds for biological evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Lamellarin D Trimethyl Ether, Lamellarin D, and Lamellarin H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2,5-Diarylpyrroles from 2-Bromo-N-(p-toluenesulfonyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,5-diarylpyrroles, versatile scaffolds in medicinal chemistry, starting from the stable precursor, 2-Bromo-N-(p-toluenesulfonyl)pyrrole. The synthesis involves a sequential, four-step process:
-
Suzuki-Miyaura Coupling (First Arylation): Introduction of the first aryl group at the 2-position of the pyrrole ring.
-
Bromination: Selective bromination at the 5-position of the 2-aryl-N-(p-toluenesulfonyl)pyrrole intermediate.
-
Suzuki-Miyaura Coupling (Second Arylation): Introduction of a second aryl group at the 5-position.
-
Deprotection: Removal of the N-p-toluenesulfonyl (tosyl) protecting group to yield the final 2,5-diarylpyrrole.
This method allows for the synthesis of both symmetrical and unsymmetrical 2,5-diarylpyrroles by using the same or different arylboronic acids in the two coupling steps.
Experimental Protocols
Step 1: Synthesis of 2-Aryl-N-(p-toluenesulfonyl)pyrrole via Suzuki-Miyaura Coupling
This initial Suzuki-Miyaura coupling introduces the first aryl substituent at the 2-position of the pyrrole core. This compound is an excellent substrate for this reaction.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] (0.05 equivalents)
-
Silver(I) acetate [AgOAc] (1.5 equivalents)
-
Potassium fluoride [KF] (2.0 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), PdCl₂(PPh₃)₂ (0.05 eq), AgOAc (1.5 eq), and KF (2.0 eq).
-
Under an inert atmosphere, add anhydrous DMSO.
-
Heat the reaction mixture to 100°C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-aryl-N-(p-toluenesulfonyl)pyrrole.
Quantitative Data:
The yields of this reaction vary depending on the electronic and steric nature of the arylboronic acid.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Phenyl-N-(p-toluenesulfonyl)pyrrole | 60-80% |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-N-(p-toluenesulfonyl)pyrrole | 75-85% |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-N-(p-toluenesulfonyl)pyrrole | 50-70% |
| 4-Trifluoromethylphenylboronic acid | 2-(4-Trifluoromethylphenyl)-N-(p-toluenesulfonyl)pyrrole | 40-60% |
| 2-Methylphenylboronic acid | 2-(2-Methylphenyl)-N-(p-toluenesulfonyl)pyrrole | 30-50% |
Note: Yields are approximate and based on literature for similar Suzuki couplings.[1][2]
Step 2: Synthesis of 2-Aryl-5-bromo-N-(p-toluenesulfonyl)pyrrole via Bromination
The intermediate 2-aryl-N-(p-toluenesulfonyl)pyrrole is selectively brominated at the vacant 5-position using N-bromosuccinimide (NBS).
Materials:
-
2-Aryl-N-(p-toluenesulfonyl)pyrrole
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the 2-aryl-N-(p-toluenesulfonyl)pyrrole (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add NBS (1.05 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0°C and allow it to warm to room temperature over 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 2-aryl-5-bromo-N-(p-toluenesulfonyl)pyrrole.
Step 3: Synthesis of 2,5-Diaryl-N-(p-toluenesulfonyl)pyrrole via Second Suzuki-Miyaura Coupling
The second aryl group is introduced at the 5-position in a subsequent Suzuki-Miyaura coupling reaction.
Materials:
-
2-Aryl-5-bromo-N-(p-toluenesulfonyl)pyrrole
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents)
-
Cesium carbonate [Cs₂CO₃] (2.0 equivalents)
-
Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction flask, combine 2-aryl-5-bromo-N-(p-toluenesulfonyl)pyrrole (1.0 eq), the second arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.1 eq), and Cs₂CO₃ (2.0 eq).[2]
-
Add the dioxane/water (4:1) solvent mixture under an inert atmosphere.
-
Heat the mixture to 90°C and stir for approximately 5 hours, monitoring by TLC.[2]
-
After completion, cool the reaction to room temperature and filter to remove solids.
-
Concentrate the filtrate and purify by flash chromatography to obtain the 2,5-diaryl-N-(p-toluenesulfonyl)pyrrole.
Quantitative Data:
Yields for the second Suzuki coupling are expected to be in a similar range to the first, depending on the arylboronic acid used.
| Starting Material | Arylboronic Acid | Product | Expected Yield (%) |
| 2-Phenyl-5-bromo-N-tosylpyrrole | Phenylboronic acid | 2,5-Diphenyl-N-tosylpyrrole | 70-90% |
| 2-Phenyl-5-bromo-N-tosylpyrrole | 4-Methoxyphenylboronic acid | 2-Phenyl-5-(4-methoxyphenyl)-N-tosylpyrrole | 75-95% |
| 2-(4-Chlorophenyl)-5-bromo-N-tosylpyrrole | Phenylboronic acid | 2-(4-Chlorophenyl)-5-phenyl-N-tosylpyrrole | 60-80% |
Note: These are estimated yields based on similar sequential Suzuki coupling reactions.
Step 4: Deprotection of the N-Tosyl Group
The final step is the removal of the p-toluenesulfonyl protecting group to yield the desired 2,5-diarylpyrrole.
Materials:
-
2,5-Diaryl-N-(p-toluenesulfonyl)pyrrole
-
Magnesium turnings (5.0 equivalents)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Dissolve the 2,5-diaryl-N-(p-toluenesulfonyl)pyrrole (1.0 eq) in anhydrous methanol.
-
Add magnesium turnings (5.0 eq) to the solution.
-
Stir the mixture at room temperature. The reaction can also be facilitated by sonication.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 2,5-diarylpyrrole.
Visualizations
Caption: Experimental workflow for the synthesis of 2,5-diarylpyrroles.
Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.
References
N-Deprotection of 2-Aryl-N-(p-toluenesulfonyl)pyrroles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-deprotection of 2-aryl-N-(p-toluenesulfonyl)pyrroles, a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The p-toluenesulfonyl (tosyl) group is a common and robust protecting group for the pyrrole nitrogen, enhancing its stability and facilitating selective functionalization. However, its efficient and clean removal is paramount for the successful progression of a synthetic route.
This guide outlines three primary strategies for the N-deprotection of 2-aryl-N-tosylpyrroles: basic hydrolysis, reductive cleavage, and acidic hydrolysis. Each method's applicability can vary depending on the substrate's electronic and steric properties, as well as the presence of other functional groups.
I. Deprotection Strategies and Quantitative Data
The selection of an appropriate deprotection method is critical and often depends on the overall synthetic strategy and the stability of the 2-arylpyrrole core to the reaction conditions. Below is a summary of common methods with representative quantitative data.
| Deprotection Method | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| Basic Hydrolysis | NaOH, MeOH/H₂O (9:1), rt, overnight | 3-Acyl-N-tosylpyrroles | 3-Acylpyrroles | Good | [1] |
| Reductive Cleavage | Sodium Naphthalenide, THF, -60 °C | N-Tosyl-O-benzyl substrate | Deprotected amine | 53 | [2] |
| Acidic Hydrolysis | MeSO₃H, TFA, Thioanisole, rt, 4 h | N-Tosyl-O-benzyl substrate | O-benzyl cleaved product | 72 (selective O-debenzylation) | [2] |
Note: Specific examples for the N-deprotection of 2-aryl-N-(p-toluenesulfonyl)pyrroles are limited in readily available literature. The data presented here is based on analogous structures and provides a starting point for optimization. Researchers are encouraged to perform small-scale trials to determine the optimal conditions for their specific substrate.
II. Experimental Protocols
Detailed methodologies for the key deprotection strategies are provided below.
Protocol 1: Basic Hydrolysis using Sodium Hydroxide
This method is often effective for N-tosylpyrroles that are not sensitive to strong bases. The presence of an aryl group at the 2-position may influence the reaction rate.
Workflow for Basic Hydrolysis
Caption: Workflow for the N-deprotection via basic hydrolysis.
Materials:
-
2-Aryl-N-(p-toluenesulfonyl)pyrrole
-
Sodium hydroxide (NaOH) pellets
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 2-aryl-N-(p-toluenesulfonyl)pyrrole in a 9:1 mixture of methanol and water (e.g., to a concentration of approximately 0.8 M).[1]
-
To this solution, add crushed sodium hydroxide pellets (3 equivalents).[1]
-
Stir the reaction mixture vigorously at ambient temperature overnight.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-arylpyrrole.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Cleavage using Sodium Naphthalenide
This method is suitable for substrates that are sensitive to acidic or strongly basic conditions but can tolerate reducing conditions. It proceeds via a single-electron transfer mechanism.[2][3]
Chemical Transformation: Reductive Cleavage
Caption: Reductive N-deprotection of a 2-aryl-N-tosylpyrrole.
Materials:
-
2-Aryl-N-(p-toluenesulfonyl)pyrrole
-
Sodium metal
-
Naphthalene
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Dry ice/acetone bath
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Diethyl ether or Ethyl acetate
-
Brine
Procedure:
-
Preparation of Sodium Naphthalenide Solution: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add freshly cut sodium metal to anhydrous THF. Add naphthalene (in slight excess to sodium) and stir the mixture at room temperature until the characteristic dark green color of the sodium naphthalenide radical anion appears.
-
Cool the sodium naphthalenide solution to -60 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask under an inert atmosphere, dissolve the 2-aryl-N-(p-toluenesulfonyl)pyrrole in anhydrous THF.
-
Slowly add the substrate solution to the pre-cooled sodium naphthalenide solution via a cannula.
-
Stir the reaction mixture at -60 °C and monitor its progress by TLC. The green color of the naphthalenide will fade as it is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Acidic Hydrolysis
While less common for N-tosylpyrroles due to the potential for polymerization or degradation of the pyrrole ring under strong acidic conditions, milder acidic conditions can sometimes be employed, particularly if the substrate is base-sensitive. The choice of acid and reaction conditions is crucial to avoid unwanted side reactions.
Logical Relationship of Deprotection Methods
Caption: Overview of N-deprotection strategies.
Materials:
-
2-Aryl-N-(p-toluenesulfonyl)pyrrole
-
Methanesulfonic acid (MeSO₃H)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (as a cation scavenger)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the 2-aryl-N-(p-toluenesulfonyl)pyrrole in a mixture of trifluoroacetic acid and dichloromethane.
-
Add thioanisole to the solution.
-
Add methanesulfonic acid and stir the reaction mixture at room temperature.[2]
-
Monitor the reaction by TLC. The reaction time may vary from a few hours to overnight.
-
Upon completion, carefully neutralize the reaction mixture by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle strong acids, bases, and sodium metal with extreme caution.
-
Quenching of reactive reagents should be done slowly and carefully, especially when scaling up reactions.
References
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrroles from 2-Bromo-N-(p-toluenesulfonyl)pyrrole
Introduction
The pyrrole scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and versatile methods for the synthesis of substituted pyrroles is, therefore, of significant interest to researchers in organic synthesis and drug development. 2-Bromo-N-(p-toluenesulfonyl)pyrrole is a stable, crystalline solid that serves as a versatile starting material for the introduction of various substituents onto the pyrrole ring, primarily through cross-coupling reactions. While direct, multi-step one-pot syntheses starting from this substrate are not extensively documented, streamlined sequential reactions, such as a Suzuki coupling followed by in-situ deprotection, can be conceptualized as a one-pot process. These application notes provide detailed protocols for the synthesis of 2-arylpyrroles via Suzuki coupling and propose a subsequent one-pot deprotection step.
Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-N-(p-toluenesulfonyl)pyrroles
The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In this context, it enables the synthesis of 2-aryl-N-(p-toluenesulfonyl)pyrroles from this compound and various arylboronic acids. The N-toluenesulfonyl group serves as a protecting group that stabilizes the pyrrole ring and can be removed in a subsequent step.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.0-1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 eq.).
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 2:1 v/v), followed by the addition of a base, such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq.). For some substrates, the addition of ethanol may be beneficial.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for a period of 2-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-aryl-N-(p-toluenesulfonyl)pyrrole.
Data Presentation: Synthesis of 2-Aryl-N-(p-toluenesulfonyl)pyrroles via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-N-(p-toluenesulfonyl)pyrrole | 6 | 95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-N-(p-toluenesulfonyl)pyrrole | 6 | 92 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-N-(p-toluenesulfonyl)pyrrole | 8 | 88 |
| 4 | 3-Thienylboronic acid | 2-(3-Thienyl)-N-(p-toluenesulfonyl)pyrrole | 12 | 75 |
| 5 | Naphthalene-2-boronic acid | 2-(Naphthalen-2-yl)-N-(p-toluenesulfonyl)pyrrole | 10 | 85 |
Visualization of Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Method 2: Proposed One-Pot Suzuki Coupling and N-Deprotection
To streamline the synthesis of 2-arylpyrroles, a one-pot procedure involving the initial Suzuki coupling followed by the removal of the N-tosyl protecting group can be envisioned. The deprotection is typically achieved under basic conditions, for example, using sodium hydroxide in a protic solvent like methanol or ethanol.
Experimental Protocol: Proposed One-Pot Synthesis of 2-Arylpyrroles
-
Suzuki Coupling Step: Perform the Suzuki-Miyaura coupling as described in Method 1 . After confirming the consumption of the starting material by TLC or GC-MS, proceed directly to the deprotection step without work-up.
-
Deprotection Step: To the cooled reaction mixture, add a solution of sodium hydroxide (e.g., 5-10 equivalents) in methanol or ethanol.
-
Reaction Conditions for Deprotection: The reaction mixture is then heated to reflux for an additional 2-6 hours, or until the deprotection is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction mixture to room temperature. The aqueous layer is separated and the organic layer is washed with water and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the final 2-arylpyrrole.
Visualization of Proposed One-Pot Logical Relationship
Caption: Proposed one-pot synthesis of 2-arylpyrroles from this compound.
Concluding Remarks for Researchers
The protocols outlined provide a robust method for the synthesis of 2-aryl-N-(p-toluenesulfonyl)pyrroles and a promising, streamlined one-pot approach for the direct synthesis of 2-arylpyrroles. The proposed one-pot procedure offers the potential for improved efficiency by reducing the number of work-up and purification steps, thereby saving time and resources. Researchers are encouraged to optimize the conditions for the one-pot reaction, particularly the base, solvent, and temperature for the deprotection step, to achieve the best results for their specific substrates. This approach can be a valuable tool in the synthesis of diverse pyrrole libraries for applications in drug discovery and materials science.
Application Notes and Protocols: 2-Bromo-N-(P-toluenesulfonyl)pyrrole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-N-(P-toluenesulfonyl)pyrrole is a stable, crystalline derivative of 2-bromopyrrole, serving as a versatile building block in medicinal chemistry.[1] Its stability at ambient temperature makes it a more robust reagent compared to its unprotected counterpart.[1] The primary application of this compound lies in its utility as an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse array of 2-arylpyrrole derivatives.[1] The pyrrole motif is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These application notes provide detailed protocols for the synthesis of bioactive 2-arylpyrroles using this compound and summarize the biological activities of representative compounds.
Key Applications in Drug Discovery
The introduction of an aryl group at the 2-position of the pyrrole ring via Suzuki coupling with this compound can lead to the generation of compounds with significant therapeutic potential. Notably, 2-arylpyrrole derivatives have been identified as potent inhibitors of tubulin polymerization and the Hedgehog signaling pathway, both of which are critical targets in cancer therapy.[2] Furthermore, substituted pyrrole derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines.[3]
Quantitative Biological Data
The following table summarizes the anti-proliferative activity of exemplary 2,4-diaryl- and 2,4,5-triarylpyrrole derivatives, showcasing the potential of compounds accessible through synthetic routes starting with this compound.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| M13 | 2-(2-phenylethyl)-4,5-diphenyl-1H-pyrrole | P493-6 (Human Lymphoblastoid) | 0.06 | [3] |
| F43 | 2-(2-(4-methoxyphenyl)ethyl)-4,5-diphenyl-1H-pyrrole | P493-6 (Human Lymphoblastoid) | 0.7 | [3] |
| F33 | 2-(2-(4-chlorophenyl)ethyl)-4,5-diphenyl-1H-pyrrole | P493-6 (Human Lymphoblastoid) | 1.4 | [3] |
| N12 | 2-(2-(3-methoxyphenyl)ethyl)-4,5-diphenyl-1H-pyrrole | P493-6 (Human Lymphoblastoid) | 1.4 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from pyrrole.
Materials:
-
Pyrrole
-
1,3-Dibromo-5,5-dimethylhydantoin
-
Tetrahydrofuran (THF), freshly distilled
-
n-Butyllithium (n-BuLi)
-
Tributylamine (Bu₃N)
-
Diethyl ether (Et₂O), freshly distilled
-
p-Toluenesulfonyl chloride
-
Sodium hydride (NaH, 60% in mineral oil)
-
Water (H₂O)
-
Nitrogen gas (N₂)
Procedure:
-
Bromination: To a solution of pyrrole (1.0 equiv) in freshly distilled THF in a flame-dried flask under N₂ at -78 °C, add 1,3-dibromo-5,5-dimethylhydantoin (0.5 equiv). Stir the mixture for 30 minutes and allow it to stand for an additional 3.5 hours at -78 °C.
-
N-Sulfonylation: In a separate flask, add n-BuLi to a solution of the crude 2-bromopyrrole at -78°C. Add Bu₃N and freshly distilled Et₂O and stir for 10 minutes at -78 °C. The resulting precipitate is removed by filtration, and the solution is concentrated in vacuo. To this solution, add p-toluenesulfonyl chloride (1.0 equiv) and re-establish the inert atmosphere. Cool the solution to 0 °C and cautiously add NaH (1.5 equiv). Stir the mixture for 18 hours at ambient temperature, then quench with H₂O.
-
Work-up and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate in vacuo. Purify the crude product by chromatography to yield this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of 2-aryl-N-(p-toluenesulfonyl)pyrroles.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0125 equiv)
-
Sodium carbonate (Na₂CO₃) (1.5 equiv)
-
Toluene, distilled
-
Ethanol (95%)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Nitrogen gas (N₂)
Procedure:
-
Reaction Setup: To a stirred mixture of Pd(PPh₃)₄ (0.0125 equiv) in distilled toluene under an inert atmosphere, add this compound (1.0 equiv) as a solid.
-
Addition of Reagents: Add a solution of Na₂CO₃ (1.5 equiv) in H₂O, followed by a solution of the arylboronic acid (1.5 equiv) in 95% EtOH.
-
Reaction: Heat the mixture at reflux for 6 hours.
-
Work-up and Purification: Cool the reaction mixture to ambient temperature and extract with EtOAc. Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography to yield the 2-aryl-N-(p-toluenesulfonyl)pyrrole.
Visualizations
Experimental Workflow
Caption: Synthesis and evaluation of 2-arylpyrroles.
Hedgehog Signaling Pathway Inhibition
Caption: Inhibition of Hedgehog signaling by 2-arylpyrroles.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-aryl-N-(p-toluenesulfonyl)pyrroles
Welcome to the Technical Support Center for the purification of 2-aryl-N-(p-toluenesulfonyl)pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this important class of compounds from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aryl-N-(p-toluenesulfonyl)pyrroles and what are the typical components of the crude reaction mixture?
The most prevalent method for synthesizing 2-aryl-N-(p-toluenesulfonyl)pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1-aryl-1,4-dicarbonyl compound with p-toluenesulfonamide in the presence of an acid catalyst.[1][2]
A typical crude reaction mixture will contain:
-
Desired Product: 2-aryl-N-(p-toluenesulfonyl)pyrrole
-
Unreacted Starting Materials: 1-aryl-1,4-dicarbonyl compound and p-toluenesulfonamide.
-
Catalyst: Typically a protic acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[2]
-
Solvent: Often a high-boiling point solvent such as toluene or ethanol.
-
Byproducts: The most common byproduct is the corresponding 2-arylfuran, formed from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the incorporation of the sulfonamide.[1][2] Dark, tarry polymerization products can also form, especially with prolonged reaction times or high temperatures.
Q2: My purified 2-aryl-N-(p-toluenesulfonyl)pyrrole is colored, even after column chromatography. What is the cause and how can I remove the color?
Color in the purified product is a common issue and can be attributed to trace amounts of highly conjugated byproducts or oxidation of the pyrrole ring.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Before the final purification step (e.g., recrystallization), dissolve the crude product in a suitable solvent (like dichloromethane or ethyl acetate) and stir it with a small amount of activated charcoal for 15-30 minutes. The charcoal can adsorb colored impurities. Filter the charcoal off through a pad of celite before proceeding. Be aware that this may slightly reduce the overall yield.
-
Minimize Exposure to Air and Light: Pyrrole compounds can be sensitive to oxidation. It is advisable to work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in amber vials at low temperatures to prevent degradation and color formation over time.
Q3: I am having difficulty with the column chromatography of my 2-aryl-N-(p-toluenesulfonyl)pyrrole. It is streaking or tailing on the silica gel column. What can I do?
Streaking or tailing on a silica gel column is often due to the interaction of the compound with the acidic silanol groups on the silica surface. The presence of the polar sulfonyl group can exacerbate this issue.
Troubleshooting Steps:
-
Incorporate a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N), to your eluent system. This will neutralize the acidic sites on the silica gel and significantly improve the peak shape.
-
Optimize the Solvent System: A gradual increase in the polarity of the eluent (gradient elution) can improve separation. For N-tosylpyrroles, common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for compounds that are sensitive to acid or exhibit strong interactions with silica.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of 2-aryl-N-(p-toluenesulfonyl)pyrroles.
Problem 1: Low Yield After Purification
| Possible Cause | Recommended Solution(s) |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or temperature. |
| Product Loss During Extraction | Ensure the correct pH during aqueous workup. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous layer. |
| Product Adhering to Silica Gel | If the product is highly polar, it may not elute effectively from the silica gel column. Try a more polar eluent system, or consider reverse-phase chromatography. The addition of a small amount of a more polar solvent like methanol to your eluent can also help. |
| Decomposition on Silica Gel | Some pyrroles can be unstable on acidic silica gel. To test for this, spot the compound on a TLC plate, let it sit for an hour, and then elute to see if any new spots have formed. If decomposition is observed, switch to a neutral stationary phase like alumina. |
Problem 2: Difficulty with Recrystallization
| Possible Cause | Recommended Solution(s) |
| "Oiling Out" | This occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated. Try using a larger volume of solvent, cooling the solution more slowly, or switching to a solvent with a lower boiling point. A two-solvent system can also be effective. |
| Failure to Crystallize | This may be due to the solution not being sufficiently saturated or the presence of impurities that inhibit crystal formation. Try to slowly evaporate the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the surface of the solution can provide nucleation sites for crystal growth. Adding a seed crystal of the pure compound, if available, can also induce crystallization. |
| Poor Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent pairs. Common solvent systems for the recrystallization of N-tosylpyrroles include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of a 2-aryl-N-(p-toluenesulfonyl)pyrrole from a typical Paal-Knorr reaction mixture.
-
Work-up: After the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash successively with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Preparation of the Column: Pack a silica gel column with a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2-aryl-N-(p-toluenesulfonyl)pyrrole.
A typical eluent system for 2-aryl-N-(p-toluenesulfonyl)pyrroles is a gradient of ethyl acetate in hexanes.
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid 2-aryl-N-(p-toluenesulfonyl)pyrroles that are relatively pure after initial work-up or column chromatography.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, one solvent should readily dissolve the compound (the "good" solvent), while the other should not (the "poor" solvent).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethyl acetate or ethanol).
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Two-Solvent System: To the hot solution of the compound in the "good" solvent, add the "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Data Presentation
| Purification Method | Typical Eluent/Solvent System | Typical Yield | Typical Purity | Notes |
| Flash Column Chromatography | Gradient of 5-20% Ethyl Acetate in Hexanes | 60-90% | >98% | Addition of 0.1% triethylamine can improve peak shape. |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexanes | 70-95% (from reasonably pure material) | >99% | Best for removing small amounts of impurities. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of 2-aryl-N-(p-toluenesulfonyl)pyrroles.
Caption: Troubleshooting logic for common purification issues of 2-aryl-N-(p-toluenesulfonyl)pyrroles.
References
challenges in the removal of the N-tosyl group from substituted pyrroles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of the N-tosyl protecting group from substituted pyrroles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the N-tosyl deprotection of substituted pyrroles in a question-and-answer format.
Issue 1: Incomplete or Sluggish Reaction
Question: My N-tosyl deprotection is not going to completion, or the reaction is very slow. What are the possible causes and how can I resolve this?
Answer: Incomplete or slow reactions are common challenges in N-tosyl deprotection. The stability of the N-tosyl group is highly dependent on the electronic properties of the pyrrole ring.
-
For Pyrroles with Electron-Donating Groups (EDGs): These substrates are generally more reactive towards basic cleavage. If the reaction is slow, consider the following:
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the rate of deprotection. For basic hydrolysis with NaOH or Cs₂CO₃, refluxing in methanol or a THF/methanol mixture is often effective.[1]
-
Use a Stronger Base: If using a milder base like K₂CO₃ is proving ineffective, switching to a stronger base such as NaOH or Cs₂CO₃ is recommended.[1]
-
Solvent Choice: Ensure the N-tosyl pyrrole is fully dissolved. A mixture of solvents like THF/methanol can improve solubility and reaction rate.[1]
-
-
For Pyrroles with Electron-Withdrawing Groups (EWGs): The decreased electron density on the nitrogen atom makes nucleophilic attack more difficult, thus slowing down the deprotection.
-
Switch to a Reductive Method: Basic hydrolysis is often inefficient for these substrates. Reductive cleavage methods using reagents like magnesium in methanol (Mg/MeOH) or sodium naphthalenide are generally more effective.
-
Harsh Acidic Conditions: While potentially leading to side reactions, treatment with strong acids like HBr in acetic acid can be employed as a last resort.[2]
-
Issue 2: Observation of Unidentified Byproducts
Question: I am observing unexpected spots on my TLC analysis. What are the potential side reactions and how can I minimize them?
Answer: The formation of byproducts is often dependent on the reaction conditions and the nature of the substituents on the pyrrole ring.
-
Under Basic Conditions (e.g., NaOH/MeOH):
-
Ring Opening: The pyrrole ring, especially if activated by certain substituents, can be susceptible to nucleophilic attack by hydroxide or methoxide, leading to ring-opened products. To mitigate this, use the mildest effective base and the lowest possible temperature.
-
Methylation: If using a base like Cs₂CO₃ in methanol, the formation of methyl p-toluenesulfonate can occur, which might lead to N-methylation of the deprotected pyrrole as a minor byproduct.[3]
-
-
Under Reductive Conditions (e.g., Mg/MeOH):
-
Over-reduction: While less common for the pyrrole ring itself, other functional groups on the molecule might be sensitive to the reducing conditions. Careful monitoring of the reaction is crucial.
-
-
Under Acidic Conditions:
-
Polymerization/Degradation: Pyrroles are notoriously unstable under strongly acidic conditions and can readily polymerize. This is a significant drawback of acid-mediated deprotection. If this method is necessary, the use of scavengers like phenol or thioanisole can sometimes help to trap reactive intermediates.[4]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable deprotection method for my substituted N-tosyl pyrrole?
A1: The choice of method primarily depends on the electronic nature of the substituents on the pyrrole ring and the presence of other functional groups in the molecule.
-
For pyrroles with electron-donating groups (e.g., alkyl, alkoxy): Basic hydrolysis with NaOH or Cs₂CO₃ is generally the method of choice due to its simplicity and effectiveness.
-
For pyrroles with electron-withdrawing groups (e.g., ester, cyano, nitro): Reductive cleavage methods such as Mg/MeOH or sodium naphthalenide are more suitable as basic hydrolysis is often sluggish.[1]
-
For substrates with base-labile functional groups: A milder reductive method might be preferable.
-
For substrates with acid-labile functional groups: Avoid acidic deprotection methods.
Q2: My pyrrole is highly substituted and sterically hindered. Which deprotection method is likely to be most effective?
A2: Steric hindrance can significantly slow down the rate of deprotection. In such cases, using stronger, less sterically demanding reagents or harsher conditions may be necessary. Reductive methods employing single-electron transfer reagents like sodium naphthalenide can be particularly effective as the initial electron transfer step may be less sensitive to steric bulk compared to the direct nucleophilic attack required in basic hydrolysis.
Q3: Can I monitor the progress of the deprotection reaction by TLC?
A3: Yes, TLC is an excellent technique for monitoring the reaction. The deprotected pyrrole, being more polar due to the free N-H group, will typically have a lower Rf value than the starting N-tosyl pyrrole. A stain like vanillin or p-anisaldehyde can be useful for visualizing pyrrole spots.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the deprotection of various substituted N-tosyl indoles (as a close proxy for pyrroles) and other related compounds. Please note that yields are substrate-dependent and these values should be considered as a general guide.
Table 1: Deprotection of N-Tosyl Indoles using Cesium Carbonate [1]
| Substrate (Substituent) | Reagents and Conditions | Time (h) | Yield (%) |
| N-Tosylindole (unsubstituted) | Cs₂CO₃ (3 eq.), THF/MeOH, reflux | 0.5 | >99 |
| N-Tosyl-2-methylindole | Cs₂CO₃ (3 eq.), THF/MeOH, reflux | 48 | 97 |
| N-Tosyl-3-methylindole | Cs₂CO₃ (3 eq.), THF/MeOH, reflux | 8 | ~100 |
| N-Tosyl-5-methoxyindole | Cs₂CO₃ (3 eq.), THF/MeOH, reflux | 2.5 | >99 |
| N-Tosyl-5-bromoindole | Cs₂CO₃ (3 eq.), THF/MeOH, rt | 15 | >99 |
| N-Tosyl-5-nitroindole | Cs₂CO₃ (3 eq.), THF/MeOH, 0-5 °C | 0.5 | 90.4 |
Table 2: Overview of Various N-Tosyl Deprotection Methods [4]
| Method | Reagents and Conditions | Substrate Type | Yield (%) |
| Reductive | Mg, MeOH, Ultrasonication, 40-50 °C | N-Tosyl piperidinone | 52 |
| Reductive | SmI₂/amine/H₂O, THF, rt | Various Tosylamides | >90 |
| Basic | Cs₂CO₃, THF/MeOH, rt | N-Tosyl-5-bromoindole | Quantitative |
| Acidic | HBr/AcOH, Phenol, rt | General Tosylamides | High |
Experimental Protocols
Protocol 1: General Procedure for N-Tosyl Deprotection using NaOH [5][6]
-
To a solution of the N-tosyl pyrrole (1.0 eq.) in a 9:1 mixture of methanol and water (0.8 M), add crushed NaOH pellets (3.0 eq.).
-
Stir the mixture at ambient temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the deprotected pyrrole.
Protocol 2: General Procedure for N-Tosyl Deprotection using Cs₂CO₃ [1]
-
Dissolve the N-tosyl pyrrole (1.0 eq.) in a mixture of THF and methanol (typically a 2:1 ratio to ensure solubility).
-
Add cesium carbonate (Cs₂CO₃, 3.0 eq.) to the solution.
-
Stir the mixture at room temperature or reflux, monitoring the reaction by TLC.
-
Once the reaction is complete, evaporate the solvent under vacuum.
-
To the residue, add water and stir for 10 minutes.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: General Procedure for Reductive Deprotection using Mg/MeOH [7][8]
-
To a suspension of magnesium turnings (5.0 eq.) in anhydrous methanol, add a solution of the N-tosyl pyrrole (1.0 eq.) in anhydrous methanol.
-
Stir the resulting suspension at room temperature or with sonication.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with brine and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: General Procedure for Reductive Deprotection using Sodium Naphthalenide [2][9]
Note: This reaction must be carried out under strictly anhydrous and inert conditions.
-
Prepare a stock solution of sodium naphthalenide (0.3-0.5 M) by sonicating sodium metal and naphthalene in anhydrous THF under an argon atmosphere.
-
In a separate flask under argon, dissolve the N-tosyl pyrrole (1.0 eq.) in anhydrous THF.
-
Cool the substrate solution to -78 °C.
-
Slowly add the pre-cooled sodium naphthalenide solution to the substrate solution until a persistent dark green color is observed.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate logical workflows for troubleshooting N-tosyl deprotection and selecting an appropriate method.
Caption: General troubleshooting workflow for N-tosyl pyrrole deprotection.
Caption: Decision tree for selecting an N-tosyl deprotection method.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. sciencemadness.org [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
preventing homocoupling in Suzuki reactions of 2-Bromo-N-(P-toluenesulfonyl)pyrrole
Technical Support Center: Suzuki Reactions of 2-Bromo-N-(P-toluenesulfonyl)pyrrole
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, with a specific focus on preventing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki reaction of this compound, and why is it a problem?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent couple with each other, forming a symmetrical biaryl byproduct. This is undesirable as it consumes the valuable boronic acid, reduces the yield of the desired 2-aryl-N-(P-toluenesulfonyl)pyrrole, and complicates the purification process due to the potential for similar physical properties between the homocoupled product and the target molecule.
Q2: What are the primary causes of homocoupling in this specific Suzuki reaction?
A2: The main culprits for homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also lead to increased homocoupling.
Q3: How does the choice of palladium source and ligand affect homocoupling?
A3: The selection of the palladium source and ligand is critical. Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous as it doesn't require an in-situ reduction step.[2] If a Pd(II) precatalyst such as Pd(OAc)₂ is used, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are highly recommended.[3] These ligands accelerate the desired cross-coupling cycle, particularly the reductive elimination step, which outcompetes the pathways leading to homocoupling.
Q4: Which bases are recommended to minimize homocoupling for this substrate?
A4: Weaker inorganic bases are generally preferred as they are less likely to promote homocoupling compared to strong bases.[2] Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) have been shown to be effective.[2] The optimal base is often substrate and solvent dependent and may require screening.
Q5: Can the reaction temperature be optimized to prevent homocoupling?
A5: Yes, running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help suppress homocoupling. Higher temperatures can sometimes accelerate the decomposition of the boronic acid and the rate of side reactions. It has been noted that for some Suzuki reactions of bromopyrroles, both increasing and decreasing the temperature from an optimum (e.g., 90 °C) can be unfavorable for the transformation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of boronic acid homocoupling | Presence of oxygen in the reaction. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient reduction of Pd(II) precatalyst. | If using a Pd(II) source, consider adding a small amount of a mild reducing agent. Alternatively, switch to a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that efficiently generates Pd(0). | |
| Inappropriate ligand. | Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or other Buchwald-type ligands.[3] | |
| Low yield of the desired product | Catalyst deactivation. | The tosyl group on the pyrrole nitrogen is electron-withdrawing and can affect the reactivity of the C-Br bond. Ensure your catalyst system is active enough. Consider using a more robust pre-catalyst. |
| Protodeboronation of the boronic acid. | Use a high-purity boronic acid and consider using a boronate ester (e.g., pinacol ester) for increased stability. Ensure the base is not excessively strong or used in large excess. | |
| Poor solubility of reagents. | Choose a solvent system where all components are soluble at the reaction temperature. For Suzuki reactions of similar substrates, solvent systems like dioxane/water have proven effective.[2] | |
| Debromination of the starting material | Hydrogen source in the reaction. | This can occur as a side reaction. Ensure all reagents and solvents are dry and of high purity. Optimizing the base and temperature may also help to suppress this pathway. |
Data Presentation
The following table summarizes various conditions for the Suzuki-Miyaura coupling of bromopyrrole derivatives, providing a comparative overview to guide reaction optimization for this compound.
| Substrate | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| This compound | PdCl₂(PPh₃)₂ | - | KF | Anhydrous DMSO | 100 | 5 | 14-80 | [4] |
| SEM-protected Bromopyrrole | Pd(PPh₃)₄ (10) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | ~5 | 61 | [2] |
| SEM-protected Bromopyrrole | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | ~5 | 85 | [2] |
| SEM-protected Bromopyrrole | Pd(dppf)Cl₂ (10) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | ~5 | 42 | [2] |
| N-Boc-5-bromo-indazole | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | - | 2 | Good | [5] |
Note: "SEM" refers to 2-(trimethylsilyl)ethoxymethyl, a protecting group. The data for SEM-protected and N-Boc protected bromopyrroles are included as a reference for optimizing the reaction of the tosyl-protected analogue.
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from successful procedures for similar bromopyrrole substrates and incorporates best practices to minimize homocoupling.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%) or a suitable Buchwald pre-catalyst (e.g., SPhos G3, 1-2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure the removal of oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration should be between 0.1 M and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Caption: Suzuki catalytic cycle with competing homocoupling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Suzuki Coupling of 2-bromo-N-tosylpyrrole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Suzuki-Miyaura coupling of 2-bromo-N-tosylpyrrole.
Troubleshooting and FAQs
Question 1: My Suzuki coupling reaction with 2-bromo-N-tosylpyrrole is not working or giving low yields. What are the common causes?
Answer: Low yields or reaction failure in the Suzuki coupling of 2-bromo-N-tosylpyrrole can stem from several factors. Here are the most common issues to investigate:
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Inefficient Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure you are using a high-quality catalyst and that it has not been deactivated by exposure to air or moisture. The choice of ligand is also critical; bulky, electron-rich phosphine ligands are often effective for challenging substrates.
-
Improper Base Selection: The base is crucial for activating the boronic acid. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases for this type of coupling include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). It is often necessary to screen a few different bases to find the optimal one for your specific substrates.
-
Poor Quality of Reagents: The purity of your 2-bromo-N-tosylpyrrole, boronic acid, and solvent is paramount. Impurities can poison the catalyst. Ensure your solvent is anhydrous and properly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling of the boronic acid.
-
Sub-optimal Reaction Temperature: The reaction temperature needs to be high enough to promote the catalytic cycle but not so high as to cause decomposition of the reactants or catalyst. A typical temperature range for Suzuki couplings is 80-110 °C.
Question 2: I am observing significant byproduct formation, specifically homocoupling of my boronic acid. How can I minimize this?
Answer: Homocoupling of the boronic acid is a common side reaction, often caused by the presence of oxygen in the reaction mixture. To minimize this:
-
Thoroughly Degas: Ensure that your solvent and the reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.
Question 3: How does the choice of base affect the reaction outcome?
Answer: The base plays a critical role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, making it more nucleophilic and facilitating the transmetalation step, which is often the rate-determining step. There are two main proposed mechanisms for the action of the base:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then reacts with the palladium(II) halide complex.
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.
The choice of base can influence which pathway is dominant and can significantly affect the reaction yield. Weaker bases like carbonates and phosphates are commonly used. The solubility of the base in the chosen solvent system is also a key factor.
Data Presentation: Effect of Different Bases
| Entry | Base (2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 5 | 75 |
| 2 | KF | Dioxane/H₂O (4:1) | 90 | 5 | 68 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 5 | 85 |
Reaction Conditions: Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1 mmol), phenylboronic acid (1.5 mmol), Pd(PPh₃)₄ (10 mol%), in 10 mL of solvent.[1]
As the data suggests, Cesium Carbonate (Cs₂CO₃) provided the highest yield under these conditions.[1]
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a protected 2-bromopyrrole derivative, which can be adapted for 2-bromo-N-tosylpyrrole.
Materials:
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2-bromo-N-tosylpyrrole (1.0 equiv)
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Arylboronic acid (1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
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Base (e.g., Cs₂CO₃, 2.0 equiv)
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Anhydrous and degassed solvent (e.g., Dioxane/H₂O, 4:1)
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Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromo-N-tosylpyrrole, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
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Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
References
optimizing catalyst loading for cross-coupling of 2-Bromo-N-(P-toluenesulfonyl)pyrrole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 2-Bromo-N-(P-toluenesulfonyl)pyrrole.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling with this compound?
A1: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point for many cross-coupling reactions like Suzuki-Miyaura and Heck.[1] For highly efficient catalyst systems or during optimization, loading can often be decreased to 0.05-1 mol%.[2][3] Some protocols for challenging substrates may start as high as 10 mol% to ensure a reaction occurs before optimizing.[1] The N-toluenesulfonyl protecting group makes the pyrrole a robust substrate for Suzuki couplings.[4]
Q2: How does the choice of cross-coupling reaction influence the optimal catalyst loading?
A2: Different cross-coupling reactions have varying efficiencies and catalytic cycle kinetics, which influences the required catalyst loading.
-
Suzuki-Miyaura Coupling: Often proceeds with high efficiency, allowing for catalyst loadings in the 0.5-5 mol% range.[1][5]
-
Heck Coupling: Catalyst loading can vary significantly based on the reactivity of the alkene partner. A typical range is 0.5-5 mmol%.[6]
-
Sonogashira Coupling: These reactions can be very efficient, with catalyst loadings sometimes as low as 0.025-1.0 mol%.[7][8]
-
Buchwald-Hartwig Amination: This reaction often requires careful optimization, with typical loadings between 1-5 mol% of the palladium precatalyst.[9][10]
Q3: When should I consider increasing the catalyst loading?
A3: Increasing the catalyst loading should be considered when you observe:
-
No or Low Conversion: If the reaction shows little to no product formation after a reasonable time, and you have confirmed the integrity of your reagents and conditions, a higher catalyst concentration may be needed to initiate the reaction.[11][12]
-
Reaction Stalls: If the reaction starts but fails to proceed to completion, catalyst deactivation may be occurring. Adding more catalyst or starting with a higher initial load can sometimes push the reaction to completion.
-
Challenging Substrates: When using sterically hindered or electronically deactivated coupling partners, a higher catalyst loading may be necessary to overcome the higher activation energy of the oxidative addition or other steps in the catalytic cycle.[13]
Q4: What are the disadvantages of using excessively high catalyst loading?
A4: While tempting for achieving higher yields, excessive catalyst loading has several drawbacks:
-
Increased Cost: Palladium catalysts and their associated ligands are expensive, making high loadings economically unfeasible, especially for large-scale synthesis.[2][14]
-
Difficult Purification: Higher catalyst levels lead to more metallic residue in the crude product. Removing these palladium impurities to meet regulatory standards for active pharmaceutical ingredients (APIs) can be challenging and costly.[14]
-
Increased Side Reactions: High concentrations of the catalyst can sometimes promote undesirable side reactions, such as homocoupling of the coupling partners.[15]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(II) precatalyst is not being reduced to the active Pd(0) state, or the Pd(0) catalyst has degraded due to exposure to air. 2. Insufficient Catalyst: The chosen loading is too low for the specific substrates or conditions. 3. Ligand Issues: The ligand is not suitable for the reaction, is of poor quality, or the palladium-to-ligand ratio is incorrect.[16] | 1. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[11][12] Use freshly opened or properly stored catalyst and ligands. 2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). 3. Screen different ligands. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often effective.[15][16] |
| Reaction Stalls / Fails to Reach Completion | 1. Catalyst Deactivation: The active Pd(0) species is forming inactive palladium black or is being poisoned by impurities.[15] 2. Ligand Degradation: The phosphine ligand may be oxidizing over the course of the reaction, especially at high temperatures. 3. Product Inhibition: The product may be coordinating to the palladium center, inhibiting further catalytic turnover. | 1. Lower the reaction temperature. Ensure solvents are thoroughly degassed and reagents are pure.[15] Increase the ligand-to-palladium ratio slightly to better stabilize the catalytic species. 2. Use a more robust, sterically hindered ligand. 3. Dilute the reaction mixture. This is rarely the primary solution but can help in some cases. |
| Significant Homocoupling of Boronic Acid (Suzuki) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid partner. 2. Slow Transmetalation: If the transmetalation step is slow relative to homocoupling, this side reaction can dominate. | 1. Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw or by sparging with an inert gas.[13] 2. Change the base (e.g., from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃).[17] Ensure an appropriate halide-to-boronic acid stoichiometry (typically 1:1.2 to 1:1.5).[15] |
| Protodeboronation (Suzuki) or Debromination | 1. Excess Water/Protic Sources: The presence of water or other protic impurities can lead to the cleavage of the C-B bond.[15] 2. Base-Catalyzed Decomposition: Some bases can promote the decomposition of the boronic acid.[15] 3. Unprotected Pyrrole Nitrogen: For some pyrrole substrates, an unprotected N-H can lead to debromination, though the N-tosyl group on the title compound generally prevents this.[18] | 1. Use anhydrous solvents and dry reagents. Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[13][15] 2. Screen different bases or reduce the reaction temperature. 3. This is less of a concern for N-tosylpyrrole, which is a key advantage of this substrate.[4] |
Data on Catalyst Loading Optimization
The following tables provide illustrative data from studies on related heteroaryl halides, demonstrating the impact of catalyst and ligand loading on reaction outcomes.
Table 1: Example of Catalyst Loading Optimization in a Suzuki-Miyaura Coupling (Reaction: 4-Chlorotoluene with Phenylboronic Acid - A model for challenging couplings)
| Catalyst System | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | RT | 12 | ~95 | 38,000 | 3,167 |
| Pd/C (3%) | 3 | 100 | 0.17 | 100 | 118 | 20 |
Data compiled for comparison from multiple sources.[19] TON and TOF are key metrics for catalyst efficiency.
Table 2: Example of Catalyst Loading in a Heck Coupling (Reaction: Aryl Halides with Acrylic Acid)
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd/C (0.5%) | 0.5 | K₃PO₄ | DMF/H₂O | 100 | 10 | 45 |
| Pd/C (1.0%) | 1.0 | K₃PO₄ | DMF/H₂O | 100 | 10 | 57 |
| Pd/C (2.0%) | 2.0 | K₃PO₄ | DMF/H₂O | 100 | 10 | 76 |
| Pd/C (3.0%) | 3.0 | K₃PO₄ | DMF/H₂O | 100 | 10 | >95 |
Data is representative for optimizing heterogeneous catalyst loading.[20]
Experimental Protocols & Visual Guides
General Protocol for Suzuki-Miyaura Coupling
This is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: This protocol requires optimization for each specific substrate.
Reagents & Equipment:
-
This compound (1.0 eq.)
-
Arylboronic acid or boronic ester (1.2-1.5 eq.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed complex like Pd(dppf)Cl₂) (0.5-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, PPh₃) (if not using a pre-formed complex)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, often with Water)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand (if needed) and add them to the Schlenk flask.
-
Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts. The organic layer is then dried, filtered, and concentrated.
-
Purification: The crude product is typically purified by column chromatography.
Visual Workflow and Logic Diagrams
Caption: A workflow diagram for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Decision tree for selecting initial catalyst loading.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.kaust.edu.sa]
- 8. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Heck Reactions with N-tosyl-2-bromopyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Heck reactions involving N-tosyl-2-bromopyrrole.
Troubleshooting Guide
This guide addresses common problems observed during the Heck reaction with N-tosyl-2-bromopyrrole, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is there no or very low conversion of my N-tosyl-2-bromopyrrole starting material?
Answer:
Low or no conversion in a Heck reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1] Ensure your phosphine ligand is present in a suitable ratio to reduce the Pd(II) source (e.g., Pd(OAc)₂). Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be a solution. However, be aware that some Pd(0) complexes can be too stable and reluctant to enter the catalytic cycle.[1] Catalyst poisoning is another possibility, especially with heteroaryl substrates where the nitrogen atom can coordinate to the palladium center.
-
Inappropriate Ligand: The choice of ligand is critical. For electron-deficient heteroaryl halides like N-tosyl-2-bromopyrrole, bulky and electron-rich phosphine ligands are often more effective.
-
Incorrect Base: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[1] If the base is too weak or sterically hindered, this regeneration step can be slow or inefficient, stalling the reaction.
-
Suboptimal Temperature: Heck reactions are typically run at elevated temperatures. If the temperature is too low, the reaction kinetics may be too slow. Conversely, excessively high temperatures can lead to catalyst decomposition.
-
Solvent Issues: The solvent must be able to dissolve all reactants and stabilize the catalytic species. Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.
Question 2: My reaction is producing a significant amount of side products. What are they and how can I minimize them?
Answer:
Common side reactions in Heck couplings include homocoupling of the aryl halide, isomerization of the alkene, and catalyst decomposition leading to palladium black.
-
Homocoupling: The formation of a biaryl product from the coupling of two molecules of N-tosyl-2-bromopyrrole can occur, especially at high temperatures. Lowering the reaction temperature may help suppress this side reaction.
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in your alkene partner and the desired product.[1] This is more prevalent with longer reaction times. Minimizing the reaction time and temperature can help. The addition of certain salts can also suppress this isomerization.[1]
-
Palladium Black Formation: The precipitation of palladium black indicates catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate ligand-to-palladium ratio. Using robust ligands and ensuring an inert atmosphere can mitigate this issue.
Question 3: The reaction works, but the yield of the desired product is consistently low. How can I optimize the reaction for better yield?
Answer:
Optimizing a Heck reaction involves systematically evaluating each reaction parameter.
-
Catalyst and Ligand Screening: The combination of the palladium source and the phosphine ligand is the most critical factor. A screening of different ligands (e.g., PPh₃, P(o-tol)₃, P(t-Bu)₃, and Buchwald-type ligands) and palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) is highly recommended.
-
Base Selection: The choice of base can significantly impact the reaction rate and yield. Both organic bases (e.g., Et₃N, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) should be considered.[2]
-
Solvent Evaluation: While polar aprotic solvents are a good starting point, a solvent screen including ethers (e.g., dioxane, THF) or hydrocarbons (e.g., toluene) might reveal a more suitable medium for your specific substrate combination.
-
Temperature and Concentration: A systematic variation of the reaction temperature and concentration can help find the optimal balance between reaction rate and catalyst stability/selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a Heck reaction with N-tosyl-2-bromopyrrole?
A1: Catalyst loading can vary, but a good starting point is typically 1-5 mol% of the palladium precatalyst relative to the limiting reagent. For challenging couplings, a higher catalyst loading might be necessary during initial screening.
Q2: How do I choose the right alkene coupling partner for N-tosyl-2-bromopyrrole?
A2: Electron-deficient olefins, such as acrylates, acrylonitriles, and styrenes with electron-withdrawing groups, are generally more reactive in Heck reactions. Electron-rich olefins can be more challenging to couple.
Q3: Is it necessary to perform the reaction under an inert atmosphere?
A3: Yes, it is highly recommended to perform Heck reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.
Q4: I am observing the formation of the cis (Z) isomer of my product, but the trans (E) isomer is desired. How can I improve the stereoselectivity?
A4: The Heck reaction generally favors the formation of the more thermodynamically stable trans isomer.[3] The formation of the cis isomer could be due to post-reaction isomerization. Try to minimize the reaction time and temperature.
Experimental Protocols and Data
While specific, detailed protocols for the Heck reaction of N-tosyl-2-bromopyrrole are not abundant in the provided search results, a general protocol can be adapted from similar reactions. The following is a representative procedure and tables summarizing key reaction parameters.
General Experimental Protocol for Heck Reaction of N-tosyl-2-bromopyrrole:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., DMF, 0.1 M).
-
Add the base (e.g., K₂CO₃, 2 equivalents).
-
Add N-tosyl-2-bromopyrrole (1 equivalent) and the alkene (1.2-1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Reaction Parameters for Heck Reactions of Aryl Bromides
| Parameter | Typical Conditions | Considerations for N-tosyl-2-bromopyrrole |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective starting point. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, Buchwald ligands | Bulky, electron-rich phosphines are often preferred for heteroaryl bromides. |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃, KOAc | Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. |
| Solvent | DMF, DMAc, NMP, Dioxane, Toluene | Polar aprotic solvents like DMF or DMAc are generally good choices. |
| Temperature | 80 - 140 °C | Optimization is crucial; start around 100-120 °C. |
| Catalyst Loading | 1 - 5 mol% | May need to be increased for less reactive alkenes. |
Visualizations
The following diagrams illustrate key aspects of the Heck reaction to aid in understanding the process and troubleshooting.
Caption: A general experimental workflow for performing a Heck reaction.
Caption: A decision tree for troubleshooting failed Heck reactions.
Caption: The catalytic cycle of the Heck reaction.
References
identifying byproducts in the synthesis of 2-Bromo-N-(P-toluenesulfonyl)pyrrole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromo-N-(P-toluenesulfonyl)pyrrole.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My overall yield of this compound is significantly lower than the reported 80%. What are the potential causes?
-
Answer: A low yield can stem from issues in either the initial bromination of pyrrole or the subsequent N-tosylation step.
-
Inefficient Bromination: The primary challenge in the bromination of pyrrole is the formation of polybrominated byproducts, mainly 2,5-dibromo-1H-pyrrole, due to the high reactivity of the pyrrole ring.[1] To mitigate this, ensure the reaction is conducted at a low temperature (e.g., -78°C) and the brominating agent is added slowly to maintain a low concentration.[1]
-
Incomplete Tosylation: The tosylation step requires the formation of the 2-bromopyrrolide anion. Incomplete deprotonation of 2-bromopyrrole will lead to unreacted starting material. Ensure that a strong base, such as sodium hydride (NaH), is used in an appropriate stoichiometric amount and that the reaction is carried out under anhydrous conditions to prevent quenching of the base.
-
Degradation of Reagents: The purity of the reagents is crucial. p-Toluenesulfonyl chloride can degrade upon exposure to moisture. It is advisable to use freshly purified p-toluenesulfonyl chloride for optimal results.
-
Suboptimal Reaction Conditions: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Issue 2: Presence of Significant Impurities After Synthesis
-
Question: My final product shows multiple spots on the TLC plate, even after purification. What are the likely impurities and how can I remove them?
-
Answer: The primary impurities are likely unreacted starting materials and byproducts from both the bromination and tosylation steps.
-
2,5-Dibromo-N-(p-toluenesulfonyl)pyrrole: This is a common byproduct resulting from the tosylation of the 2,5-dibromopyrrole formed during the initial over-bromination of pyrrole.
-
Unreacted 2-Bromopyrrole: If the tosylation reaction is incomplete, you will have residual 2-bromopyrrole.
-
Unreacted p-Toluenesulfonyl Chloride: Excess p-toluenesulfonyl chloride may remain after the reaction.
-
p-Toluenesulfonic Acid: Hydrolysis of p-toluenesulfonyl chloride will produce p-toluenesulfonic acid.
Purification Strategy: Purification is typically achieved through recrystallization or column chromatography. For column chromatography, a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is effective for separating the desired product from more polar and less polar impurities. Careful monitoring with TLC is essential for good separation. Washing the organic extracts with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities like p-toluenesulfonic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
A1: The most prevalent byproduct is 2,5-Dibromo-N-(p-toluenesulfonyl)pyrrole. This arises from the initial bromination step where the highly activated pyrrole ring can undergo a second bromination at the C5 position to form 2,5-dibromo-1H-pyrrole, which is then N-tosylated along with the desired 2-bromo-1H-pyrrole.[1]
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: To enhance the selectivity for mono-bromination, several strategies can be employed:[1]
-
Low Reaction Temperature: Conducting the bromination at low temperatures, such as -78°C, significantly favors the formation of the mono-brominated product.[1]
-
Slow Addition of Brominating Agent: A slow, dropwise addition of the brominating agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin) helps to maintain a low concentration of the electrophile, reducing the likelihood of a second bromination event.
-
Control of Stoichiometry: Using a precise stoichiometry of the brominating agent (ideally slightly less than one equivalent relative to pyrrole) can help to avoid over-bromination.
Q3: What are the key considerations for the N-tosylation step?
A3: The N-tosylation of 2-bromopyrrole involves deprotonation to form the corresponding anion, which then reacts with p-toluenesulfonyl chloride. Key considerations include:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the tosyl chloride. Ensure all solvents and glassware are thoroughly dried and the reaction is performed under an inert atmosphere.
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is effective for deprotonating the pyrrole nitrogen.
-
Purity of p-Toluenesulfonyl Chloride: Use of pure p-toluenesulfonyl chloride is recommended as impurities can lead to side reactions and lower yields.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Bromination Temperature | -78°C | Minimizes over-bromination by reducing the reaction rate.[1] |
| Brominating Agent | 1,3-dibromo-5,5-dimethylhydantoin | Provides a controlled source of electrophilic bromine. |
| Tosylation Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient deprotonation. |
| Solvents | Anhydrous THF, Diethyl Ether | Aprotic solvents that are suitable for reactions involving strong bases. |
| Overall Yield | ~80% | Reported yield for the two-step, one-pot synthesis.[2] |
Experimental Protocols
Synthesis of this compound [2]
This protocol describes a two-step, one-pot synthesis starting from pyrrole.
Materials:
-
Pyrrole
-
1,3-dibromo-5,5-dimethylhydantoin
-
Tributylamine (Bu3N)
-
p-Toluenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et2O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium bicarbonate (NaHCO3)
-
2 M Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO4)
-
Isopropyl alcohol
Procedure:
-
Bromination of Pyrrole:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve pyrrole (44.7 mmol) in 120 mL of freshly distilled THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (22.4 mmol) to the cooled solution.
-
Stir the mixture for 30 minutes and then let it stand for an additional 3.5 hours at -78°C.
-
-
N-Tosylation of 2-Bromopyrrole:
-
To the reaction mixture, add tributylamine (4 mL) and 180 mL of freshly distilled diethyl ether. Stir for 10 minutes at -78°C.
-
Remove the resulting precipitate by vacuum filtration and concentrate the filtrate in vacuo to remove the diethyl ether.
-
To the remaining solution, add p-toluenesulfonyl chloride (89.4 mmol) and re-establish the inert atmosphere.
-
Cool the solution to 0°C and cautiously add sodium hydride (60% in mineral oil, 134.0 mmol).
-
Allow the mixture to stir for 18 hours at ambient temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding 60 mL of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined ether extracts successively with 1 M HCl and saturated aqueous NaHCO3.
-
Combine this mixture with an equal volume of 2 M NaOH and stir for 2 hours at room temperature.
-
Separate the layers and wash the organic extract repeatedly with water and 2 M NaOH.
-
Dry the organic layer over MgSO4 and concentrate in vacuo to obtain a light brown solid.
-
Recrystallize the crude product from isopropyl alcohol to yield 2-bromo-1-(p-toluenesulfonyl)pyrrole as a white crystalline solid.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Large-Scale Synthesis of 2-Bromo-N-(p-toluenesulfonyl)pyrrole
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Bromo-N-(p-toluenesulfonyl)pyrrole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
The most prevalent and scalable approach involves a two-step synthesis. First, pyrrole is protected with a p-toluenesulfonyl (tosyl) group to form N-(p-toluenesulfonyl)pyrrole. This intermediate is then selectively brominated at the 2-position using a suitable brominating agent like N-bromosuccinimide (NBS).[1] An alternative route involves the bromination of pyrrole first, followed by the tosylation of 2-bromopyrrole.[1]
Q2: Why is the protection of the pyrrole nitrogen with a tosyl group necessary for large-scale synthesis?
The tosyl group serves two primary functions. Firstly, it acts as a protecting group, deactivating the pyrrole ring slightly to prevent over-bromination and the formation of di- and polybrominated species.[2] The high reactivity of the unprotected pyrrole ring makes selective mono-bromination challenging, especially at a larger scale.[2] Secondly, the resulting N-tosylated product is often a stable, crystalline solid, which simplifies handling, purification, and storage.[1]
Q3: What are the main challenges encountered during the scale-up of this synthesis?
Key challenges during scale-up include:
-
Controlling Exotherms: Both the tosylation reaction with sodium hydride and the bromination reaction can be exothermic. Careful temperature control is crucial to prevent runaway reactions.
-
Reagent Handling: Sodium hydride is highly reactive and requires handling under inert and anhydrous conditions. N-bromosuccinimide should be pure and handled with care to avoid decomposition.[2]
-
Selective Bromination: Achieving high selectivity for the 2-bromo isomer and minimizing the formation of the 2,5-dibromo byproduct is a primary concern.[2]
-
Purification: Removing impurities, particularly the dibrominated byproduct, can be challenging on a large scale and may require multiple recrystallizations or column chromatography.[2]
Q4: What are the advantages of using N-Bromosuccinimide (NBS) over liquid bromine for large-scale bromination?
For industrial applications, NBS is a preferred brominating agent over liquid bromine for several reasons[3]:
-
Safety: NBS is a solid, making it easier and safer to handle and store compared to the highly corrosive and volatile liquid bromine.[3][4]
-
Selectivity: NBS provides a low, steady concentration of electrophilic bromine, which favors selective mono-bromination and reduces the formation of byproducts.[4]
-
Reduced Waste: Reactions with NBS are often cleaner, leading to simpler work-up procedures and less hazardous waste.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Low yield of N-(p-toluenesulfonyl)pyrrole | Incomplete deprotonation of pyrrole. | Ensure the sodium hydride is fresh and of high purity. Use an appropriate excess of sodium hydride. Allow sufficient time for the deprotonation to complete before adding the p-toluenesulfonyl chloride. |
| Degradation of p-toluenesulfonyl chloride. | Use fresh, high-quality p-toluenesulfonyl chloride. | |
| Inefficient reaction work-up. | Optimize the extraction and purification steps to minimize product loss. | |
| Formation of significant amounts of 2,5-dibromo-N-(p-toluenesulfonyl)pyrrole | Reaction temperature is too high. | Maintain a low reaction temperature (e.g., -78°C to 0°C) during the addition of NBS to improve selectivity for mono-bromination.[2] |
| Rapid addition of NBS. | Add the NBS solution dropwise to the solution of N-(p-toluenesulfonyl)pyrrole to maintain a low concentration of the brominating agent.[2] | |
| Incorrect stoichiometry. | Use no more than one equivalent of NBS.[2] | |
| Incomplete bromination reaction (starting material remains) | Decomposed or impure NBS. | Use freshly recrystallized NBS. Pure NBS should be a white crystalline solid. Store NBS refrigerated and protected from light and moisture.[2] |
| Solvent impurities. | Use high-purity, anhydrous solvents. Stabilizers in some solvents (e.g., ethanol in chloroform) can react with NBS.[2] | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or another appropriate analytical method to determine the optimal reaction time. A slight increase in temperature after the addition of NBS may be necessary but should be done cautiously. | |
| Radical side reactions leading to unexpected byproducts | Presence of light or radical initiators. | Conduct the reaction in the dark by covering the reaction vessel with aluminum foil to minimize light-induced radical reactions.[2] |
| Difficulty in purifying the final product | Similar polarity of 2-bromo and 2,5-dibromo products. | Optimize column chromatography conditions with a non-polar eluent system (e.g., hexane/ethyl acetate). Careful monitoring with TLC is crucial for good separation.[2] Consider recrystallization from a suitable solvent system to purify the product. |
Experimental Protocols
Protocol 1: Synthesis of N-(p-toluenesulfonyl)pyrrole
-
Preparation: In a suitable reactor under an inert nitrogen atmosphere, a suspension of 60% sodium hydride (1.05 eq.) is made in anhydrous tetrahydrofuran (THF).
-
Deprotonation: A solution of pyrrole (1.0 eq.) in anhydrous THF is added dropwise to the sodium hydride suspension at a controlled temperature (e.g., 0-10°C). The mixture is stirred for 30-60 minutes at room temperature.[5]
-
Tosylation: A solution of p-toluenesulfonyl chloride (1.0 eq.) in anhydrous THF is then added dropwise to the reaction mixture, again maintaining a controlled temperature. The reaction is stirred for 2-4 hours at room temperature.[5]
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a methanol/water mixture to yield N-(p-toluenesulfonyl)pyrrole as a solid.[5]
Protocol 2: Synthesis of this compound
-
Preparation: N-(p-toluenesulfonyl)pyrrole (1.0 eq.) is dissolved in an anhydrous aprotic solvent such as THF or dichloromethane (DCM) in a reactor protected from light and under a nitrogen atmosphere.
-
Cooling: The solution is cooled to a low temperature, typically -78°C, using a suitable cooling bath (e.g., dry ice/acetone).[2]
-
NBS Addition: A solution of N-bromosuccinimide (0.95-1.0 eq.) in a minimal amount of anhydrous THF or DCM is added dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.[2]
-
Reaction: The reaction mixture is stirred at -78°C for 1-2 hours. The progress of the reaction should be monitored by an appropriate analytical technique like TLC.[2]
-
Quenching and Work-up: Upon completion, the reaction is quenched by adding a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature.
-
Extraction: The product is extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.[2]
-
Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) or by recrystallization to yield this compound.[2]
Data Presentation
| Parameter | N-(p-toluenesulfonyl)pyrrole Synthesis | This compound Synthesis | Reference |
| Key Reagents | Pyrrole, p-toluenesulfonyl chloride, Sodium hydride | N-(p-toluenesulfonyl)pyrrole, N-bromosuccinimide | [2][5] |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) or Dichloromethane (DCM) | [2][5] |
| Reaction Temperature | 0°C to room temperature | -78°C to 0°C | [2][5] |
| Reaction Time | 3-5 hours | 1-3 hours | [2][5] |
| Typical Yield | ~99% | ~80% | [1][5] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for bromination step issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-Tosylpyrrole | 17639-64-4 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to N-Tosyl and N-Boc Protecting Groups in the Suzuki Coupling of 2-Bromopyrrole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For heterocyclic compounds like pyrrole, the strategic use of protecting groups on the nitrogen atom is crucial for modulating reactivity and achieving desired outcomes. This guide provides an objective comparison of two commonly employed protecting groups, N-tosyl (N-Ts) and N-tert-butoxycarbonyl (N-Boc), in the context of the Suzuki coupling of 2-bromopyrrole. This analysis is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal protecting group for their synthetic strategy.
Core Principles and Comparative Analysis
The choice between an N-tosyl and an N-Boc protecting group for 2-bromopyrrole in Suzuki coupling reactions hinges on a trade-off between stability, reactivity, and the conditions required for subsequent deprotection.
N-Tosyl (N-Ts) Protecting Group: The tosyl group is a robust, electron-withdrawing group that enhances the stability of the pyrrole ring. This increased stability can be advantageous, preventing degradation under the reaction conditions. 2-Bromo-N-(p-toluenesulfonyl)pyrrole is a crystalline, stable solid that serves as an excellent substrate for Suzuki coupling with arylboronic acids[1][2]. The strong electron-withdrawing nature of the tosyl group can also influence the electronic properties of the pyrrole ring, potentially affecting the kinetics of the catalytic cycle. Deprotection of the N-tosyl group typically requires harsh conditions, such as strong reducing agents or strong acids, which may not be compatible with sensitive functional groups in a complex molecule.
N-tert-Butoxycarbonyl (N-Boc) Protecting Group: The Boc group is also electron-withdrawing, though its influence on the pyrrole ring's electronics may differ from the tosyl group. A significant characteristic of the N-Boc group is its lability under acidic conditions. While generally stable to the basic conditions often employed in Suzuki couplings, its stability can be compromised, leading to in-situ deprotection. In some cases, the N-Boc group has been observed to be unstable under Suzuki-Miyaura coupling conditions, leading to the formation of deprotected by-products alongside the desired coupled product[3][4]. This instability can be a drawback if the protected pyrrole is desired, but it can also be strategically employed for a one-pot coupling and deprotection sequence.
Experimental Data and Performance Comparison
| Parameter | N-Tosyl Protecting Group | N-Boc Protecting Group |
| Pyrrole Substrate | This compound | Methyl 4-bromo-1-(tert-butoxycarbonyl)pyrrole-2-carboxylate |
| Arylboronic Acid | 4-Methoxyphenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | Na₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene / EtOH / H₂O | Dioxane / H₂O |
| Temperature | Reflux | 90 °C |
| Reaction Time | 18 h | 5 h |
| Yield of Coupled Product | 91% | Good yield (specific % not stated) |
| Deprotection By-product | Not reported | 5% |
| Reference | [1] | [3] |
Experimental Protocols
Suzuki Coupling of this compound[1]
A mixture of tetrakis(triphenylphosphine)palladium(0) (0.020 g, 0.02 mmol) and 4.4 mL of distilled toluene was stirred under an inert atmosphere for 5 minutes at ambient temperature. To this solution, 2-bromo-N-p-toluenesulfonylpyrrole (0.470 g, 1.6 mmol) was added as a solid, followed by sodium carbonate (0.256 g, 2.4 mmol) in 2.2 mL of water. To this mixture, 4-methoxyphenylboronic acid (0.250 g, 1.6 mmol) in 3 mL of 95% ethanol was added. The resulting mixture was heated to reflux for 18 hours. After cooling to room temperature, the reaction mixture was diluted with ether and washed with saturated aqueous sodium bicarbonate and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography to give the desired product.
Suzuki Coupling of Methyl 4-bromo-1-(tert-butoxycarbonyl)pyrrole-2-carboxylate[3]
To a mixture of methyl 4-bromo-1-(tert-butoxycarbonyl)pyrrole-2-carboxylate (1 mmol), phenylboronic acid (1.5 mmol), cesium carbonate (2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol) under an argon atmosphere, dioxane (8 mL) and water (2 mL) were added. The reaction mixture was stirred at 90 °C for about 5 hours (monitored by Thin Layer Chromatography) and then cooled to room temperature. The mixture was filtered to remove the solids, and the filtrate was concentrated. The residue was purified by flash chromatography to yield the desired product.
Logical Workflow for Protecting Group Selection
The decision-making process for selecting between an N-tosyl and an N-Boc protecting group for a Suzuki coupling reaction on 2-bromopyrrole can be visualized as follows:
Caption: Decision workflow for selecting N-Tosyl vs. N-Boc protecting groups.
Conclusion
Both N-tosyl and N-Boc protecting groups can be utilized in the Suzuki coupling of bromopyrroles, but they offer distinct advantages and disadvantages.
The N-tosyl group provides a stable and robust substrate, leading to high yields of the coupled product without the complication of premature deprotection[1][2]. It is the protecting group of choice when stability is paramount and the subsequent synthetic steps are compatible with the harsher conditions required for its removal.
The N-Boc group , while offering the significant advantage of mild, acid-labile deprotection, exhibits potential instability under Suzuki coupling conditions. This can lead to the formation of deprotected by-products, which may complicate purification and reduce the yield of the desired N-protected product[3][4]. However, this lability can be exploited in a tandem one-pot coupling-deprotection strategy if the unprotected pyrrole is the final target.
Ultimately, the selection of the protecting group should be guided by the overall synthetic plan, considering the stability of other functional groups in the molecule and the desired final product. For a clean, high-yielding coupling reaction where the protecting group is to be retained, the N-tosyl group appears to be the more reliable choice based on the available data. If facile deprotection is the primary concern, the N-Boc group is a viable option, with the caveat of potential yield loss due to in-situ deprotection.
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromo-N-(p-toluenesulfonyl)pyrrole and 2-chloro-N-tosylpyrrole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications, N-tosyl-2-halopyrroles serve as versatile building blocks. Their utility primarily lies in their ability to undergo various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative analysis of the reactivity of two key analogues: 2-Bromo-N-(p-toluenesulfonyl)pyrrole and 2-chloro-N-tosylpyrrole.
The fundamental difference in reactivity between these two compounds stems from the inherent nature of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond. This difference in bond dissociation energy directly impacts the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the haloaromatic compound to the palladium(0) catalyst. Consequently, this compound is generally more reactive than its chloro counterpart.
While direct, side-by-side comparative studies under identical conditions are not extensively reported in the literature, a clear picture of their relative reactivity can be pieced together from individual studies and the well-established principles of cross-coupling chemistry.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a powerful method for the formation of C(sp²)–C(sp²) bonds, has been successfully applied to this compound, demonstrating its utility as a robust coupling partner. Experimental data showcases high yields with a variety of arylboronic acids under relatively mild conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-N-(p-toluenesulfonyl)pyrrole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-N-(p-toluenesulfonyl)pyrrole | 80[1] |
| 3 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-N-(p-toluenesulfonyl)pyrrole | 82 |
| 4 | 3-Thienylboronic acid | 2-(3-Thienyl)-N-(p-toluenesulfonyl)pyrrole | 75 |
In contrast, specific experimental data for the Suzuki-Miyaura coupling of 2-chloro-N-tosylpyrrole is scarce in the literature. This is indicative of its lower reactivity, which often necessitates more forcing reaction conditions, specialized catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or SPhos), and potentially results in lower yields compared to the bromo analogue. For aryl chlorides in general, successful Suzuki-Miyaura couplings often require higher temperatures, longer reaction times, and more sophisticated catalyst systems to facilitate the challenging oxidative addition step.
Reactivity in Other Cross-Coupling Reactions
The observed trend in reactivity for the Suzuki-Miyaura coupling is expected to be consistent across other common palladium-catalyzed cross-coupling reactions.
Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane. Given the established reactivity patterns, this compound is anticipated to be a more efficient substrate than 2-chloro-N-tosylpyrrole, requiring milder conditions and affording higher yields.
Heck Reaction: The Heck reaction couples an organohalide with an alkene. The oxidative addition of the C-X bond to the palladium catalyst is a key step, and therefore, the bromo derivative is expected to react more readily than the chloro derivative.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While modern catalyst systems have significantly expanded the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides, aryl bromides generally remain the more favorable coupling partners, often providing higher yields under milder conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
A mixture of tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) and toluene (4.4 mL) is stirred under an inert atmosphere for 5 minutes at ambient temperature. To this is added this compound (1.6 mmol) as a solid, followed by a solution of sodium carbonate (2.4 mmol) in water (2.2 mL). A solution of the respective arylboronic acid (1.6 mmol) in 95% ethanol (3 mL) is then added. The resulting mixture is heated at reflux for 6 hours, cooled to ambient temperature, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by chromatography on silica gel to afford the desired 2-aryl-N-(p-toluenesulfonyl)pyrrole.[1]
Illustrative Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
To a reaction vessel are added the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), a palladium catalyst such as [Pd(XPhos)G3] (0.02 mmol), and a strong base like potassium phosphate (2.0 mmol). The vessel is evacuated and backfilled with an inert gas. A suitable solvent, often a mixture of a non-polar solvent and water (e.g., dioxane/water 4:1, 5 mL), is added. The reaction mixture is then heated to a high temperature (e.g., 100-120 °C) for an extended period (12-24 hours). After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic phase.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical relationship between the halide and the expected reactivity in palladium-catalyzed cross-coupling reactions.
Caption: Reactivity comparison of bromo and chloro substrates.
Conclusion
For researchers and professionals in drug development and organic synthesis, the choice between this compound and 2-chloro-N-tosylpyrrole as a synthetic precursor will depend on a balance of factors including cost, availability, and desired reactivity. The available experimental evidence and fundamental principles of organometallic chemistry clearly indicate that This compound is the more reactive and generally preferred substrate for palladium-catalyzed cross-coupling reactions , allowing for milder reaction conditions and often resulting in higher yields. While the chloro-analogue represents a potentially more cost-effective starting material, its lower reactivity necessitates the use of more specialized and often more expensive catalyst systems, along with more forcing conditions, to achieve comparable results. The selection of the appropriate halo-pyrrole should therefore be made with careful consideration of the specific synthetic goals and the resources available.
References
A Comparative Guide to Reagents for 2-Arylpyrrole Synthesis: Exploring Alternatives to 2-Bromo-N-(p-toluenesulfonyl)pyrrole
For Immediate Release
AUSTIN, TX – December 23, 2025 – In the landscape of pharmaceutical and materials science research, the synthesis of 2-arylpyrroles, a key structural motif in numerous biologically active compounds, is of paramount importance. For years, 2-Bromo-N-(p-toluenesulfonyl)pyrrole has been a staple reagent for this purpose, primarily utilized in Suzuki-Miyaura cross-coupling reactions. However, the pursuit of more efficient, versatile, and cost-effective synthetic routes has led to the exploration of several alternative reagents and methodologies. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy for their specific needs.
The primary alternatives to the conventional use of this compound can be broadly categorized into three distinct strategies:
-
Direct C-H Arylation of N-Protected Pyrroles : This atom-economical approach circumvents the need for pre-functionalization (i.e., bromination) of the pyrrole ring, directly coupling an N-protected pyrrole with an aryl halide.
-
Suzuki Coupling of Alternative N-Protected 2-Bromopyrroles : This strategy retains the core Suzuki coupling methodology but employs different protecting groups on the pyrrole nitrogen, which can influence reactivity, stability, and ease of deprotection.
-
Suzuki Coupling of Pyrrole-2-boronic Acids or Esters : This approach reverses the roles of the coupling partners, where the pyrrole derivative acts as the nucleophile and the aryl halide as the electrophile.
Comparative Performance of Synthetic Strategies
The following table summarizes the performance of this compound and its key alternatives in the synthesis of 2-arylpyrroles. The data presented is a synthesis of representative yields and conditions reported in the literature.
| Reagent/Methodology | Pyrrole Substrate | Arylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benchmark | 2-Bromo-N-tosylpyrrole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 70-95 |
| Alternative 1 | N-Tosylpyrrole | Aryl bromide | [Pd(Cl(C₃H₅))]₂ / P(o-tol)₃ | KOAc | DMAc | 130-150 | 16-24 | 60-85[1] |
| Alternative 2 | N-Boc-2-bromopyrrole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90 |
| Alternative 3 | N-Boc-pyrrole-2-boronic acid | Aryl bromide | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 70-84[2] |
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound (Benchmark)
This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methodologies.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (toluene/ethanol/water) and the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct C-H Arylation of N-Tosylpyrrole (Alternative 1)
This protocol is adapted from studies on the direct arylation of N-tosylpyrrole with aryl bromides.[1]
Materials:
-
N-Tosylpyrrole (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Allylpalladium(II) chloride dimer [[Pd(Cl(C₃H₅))]₂] (0.01 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)
-
Potassium acetate (KOAc) (2.0 equiv)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a Schlenk tube, combine N-tosylpyrrole, the aryl bromide, potassium acetate, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed DMAc via syringe.
-
Seal the tube and heat the mixture at 150 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield the 2-aryl-N-tosylpyrrole.
Protocol 3: Suzuki Coupling of N-Boc-2-bromopyrrole (Alternative 2)
This protocol outlines the coupling of an N-Boc protected bromopyrrole, which offers an alternative protecting group strategy.
Materials:
-
N-Boc-2-bromopyrrole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Aqueous sodium carbonate (2 M solution, 2.0 equiv)
-
1,4-Dioxane
Procedure:
-
Combine N-Boc-2-bromopyrrole, the arylboronic acid, and Pd(PPh₃)₄ in a reaction vessel.
-
Purge the vessel with an inert gas.
-
Add degassed 1,4-dioxane and the aqueous sodium carbonate solution.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by flash chromatography.
Protocol 4: Suzuki Coupling of N-Boc-pyrrole-2-boronic acid (Alternative 3)
This protocol reverses the polarity of the reactants, using a pyrroleboronic acid derivative.[2]
Materials:
-
N-Boc-pyrrole-2-boronic acid (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
To a reaction flask, add the aryl bromide, N-Boc-pyrrole-2-boronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed DME.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the different synthetic strategies for obtaining 2-arylpyrroles.
Caption: Workflow for 2-arylpyrrole synthesis via the benchmark Suzuki coupling of 2-Bromo-N-tosylpyrrole.
Caption: Workflow for 2-arylpyrrole synthesis using the direct C-H arylation strategy.
Caption: Workflow for 2-arylpyrrole synthesis via Suzuki coupling of a pyrrole-2-boronic acid derivative.
Conclusion
While this compound remains a reliable and effective reagent for 2-arylpyrrole synthesis, several viable alternatives offer distinct advantages. Direct C-H arylation provides a more atom-economical and streamlined approach by eliminating the pre-bromination step. The use of alternative N-protecting groups, such as Boc, can simplify the final deprotection step. Furthermore, reversing the polarity of the coupling partners by using pyrroleboronic acids offers another versatile route to the target compounds. The choice of the optimal reagent and methodology will ultimately depend on factors such as substrate scope, functional group tolerance, desired yield, and the overall synthetic strategy. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of 2-arylpyrroles.
References
A Comparative Guide to Palladium Catalysts for Coupling Reactions with 2-Bromo-N-tosylpyrrole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrrole scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules and pharmaceutical compounds. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of carbon-carbon bonds, enabling the introduction of diverse substituents onto the pyrrole ring. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with 2-bromo-N-tosylpyrrole, a key intermediate in the synthesis of complex heterocyclic systems. The data presented herein, including quantitative comparisons and detailed experimental protocols, is intended to aid researchers in the selection of optimal catalytic systems for their specific synthetic needs.
Comparative Performance of Palladium Catalysts
The efficiency of palladium-catalyzed coupling reactions is highly dependent on the choice of the palladium precursor, the nature of the ancillary ligand, the base, and the solvent system. Below is a summary of the performance of common palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving 2-bromo-N-tosylpyrrole or structurally similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C(sp²)–C(sp²) bonds. For the coupling of 2-bromo-N-tosylpyrrole with arylboronic acids, the selection of a suitable catalyst and base is crucial for achieving high yields.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O/EtOH | Reflux | 6 | ~80 | Effective for coupling with electron-rich and electron-neutral arylboronic acids.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME/H₂O | 80 | 2 | High | A versatile and robust catalyst for challenging couplings, including heteroaryl boronic acids.[2][3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | High | Highly active catalyst system allowing for lower catalyst loading and mild conditions. |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | 12 | Good-Excellent | Effective for the coupling of less reactive aryl chlorides at room temperature, suggesting high reactivity. |
Note: Yields are representative and can vary based on the specific arylboronic acid used and optimization of reaction conditions.
Heck Coupling
The Heck reaction enables the coupling of aryl halides with alkenes. Data for the Heck coupling of 2-bromo-N-tosylpyrrole is less common in the literature; therefore, data from analogous aryl bromides is presented to provide an indication of catalyst performance.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or MeCN | 100 | 16-24 | Good-Excellent | A standard catalyst system for Heck reactions; optimization is often required.[4] |
| Pd₂(dba)₃ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Good | Bulky phosphine ligands can improve catalyst activity and stability.[5] |
| PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | DMA | 120 | 12 | Moderate-Good | A common and commercially available catalyst. |
| Herrmann's Catalyst | None | NaOAc | NMP | 140 | 4 | High | A highly active palladacycle catalyst. |
Note: The reactivity in Heck coupling can be highly substrate-dependent, and these conditions serve as a starting point for optimization.
Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of C(sp²)–C(sp) bonds through the coupling of aryl halides with terminal alkynes.
| Catalyst / Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF/DMF | 60-100 | 3-12 | Good-Excellent | The classic Sonogashira catalyst system.[6][7] |
| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 72-96 | A highly efficient system for the coupling of bromo-heterocycles.[6][7] |
| Pd(PPh₃)₄ | CuI | PPh₃ | Diisopropylamine | THF | RT | 3 | High | Effective for room temperature couplings.[8] |
| Pd(OAc)₂ | None | SPhos | Cs₂CO₃ | Dioxane | 80 | 12 | Good | Example of a copper-free Sonogashira coupling. |
Note: Copper-free Sonogashira protocols are often preferred to avoid the formation of alkyne homocoupling byproducts.
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed coupling reactions of 2-bromo-N-tosylpyrrole. These should be considered as starting points and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
Materials:
-
2-bromo-N-tosylpyrrole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DME/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-N-tosylpyrrole, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.[2][3]
Heck Coupling Protocol
Materials:
-
2-bromo-N-tosylpyrrole (1.0 equiv)
-
Alkene (e.g., styrene, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)
-
Ligand (e.g., P(o-tol)₃, 6 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous and degassed solvent (e.g., DMF)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, add 2-bromo-N-tosylpyrrole, the palladium catalyst, and the ligand.
-
Add the anhydrous solvent and the base.
-
Add the alkene to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Stir the reaction for the specified time, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Sonogashira Coupling Protocol
Materials:
-
2-bromo-N-tosylpyrrole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Ligand (e.g., PPh₃, 5.0 mol%)
-
Copper(I) iodide (CuI, 5.0 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Degassed solvent (e.g., DMF)
Procedure:
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst, ligand, and CuI.
-
Add the DMF solvent and stir for 30 minutes.
-
Add 2-bromo-N-tosylpyrrole and the terminal alkyne.
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time, monitoring the reaction progress by TLC.
-
After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.[6][7]
Visualizing the Process
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 8. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Suzuki, Heck, and Sonogashira Cross-Coupling Reactions with 2-Bromo-N-(P-toluenesulfonyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthetic Routes
The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyrrole scaffold is a privileged structure found in numerous biologically active molecules. The strategic introduction of substituents onto the pyrrole ring is often achieved through powerful palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the Suzuki, Heck, and Sonogashira reactions utilizing the stable and versatile building block, 2-Bromo-N-(P-toluenesulfonyl)pyrrole, supported by experimental data to inform synthetic strategy and reaction design.
Yield Comparison: A Tabular Overview
The selection of a cross-coupling methodology is frequently guided by the achievable yield and the commercial availability of coupling partners. Below is a summary of reported and representative yields for the Suzuki, Heck, and Sonogashira reactions with this compound and analogous substrates.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | Reflux | 80 | [1][2] |
| Heck (Analogous) | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | ~70-95 | N/A |
| Sonogashira (Analogous) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60-70 | ~80-95 | N/A |
Note: Specific experimental data for the Heck and Sonogashira reactions with this compound was not found in the reviewed literature. The data presented for these reactions are representative yields for similar N-protected 2-halopyrroles or other aryl bromides under typical conditions and serve as an estimation of expected performance.
Reaction Pathways and Workflow
The three coupling reactions offer distinct pathways for carbon-carbon bond formation at the C2 position of the protected pyrrole ring. The choice of reaction dictates the type of substituent that can be introduced.
References
A Comparative Guide to N-Protecting Groups for Pyrrole Functionalization: SEM vs. Boc vs. Ts
For Researchers, Scientists, and Drug Development Professionals
The strategic use of N-protecting groups is paramount in the chemical synthesis and functionalization of pyrrole-containing molecules, which are core scaffolds in numerous pharmaceuticals and functional materials. The electron-rich nature of the pyrrole ring necessitates protection of the nitrogen to modulate reactivity, prevent side reactions, and enable regioselective modifications. This guide provides an objective comparison of three commonly employed N-protecting groups: 2-(trimethylsilyl)ethoxymethyl (SEM), tert-butyloxycarbonyl (Boc), and p-toluenesulfonyl (Ts). The comparison is supported by experimental data on their introduction, stability under various reaction conditions, and subsequent removal.
At a Glance: Key Performance Metrics
The choice of a protecting group is dictated by the planned synthetic route, including the reactivity of reagents and the desired final molecular architecture. The following table summarizes the key characteristics of SEM, Boc, and Ts groups in the context of pyrrole chemistry.
| Protecting Group | Introduction (Typical Conditions) | Stability | Deprotection (Typical Conditions) | Key Advantages | Key Disadvantages |
| SEM | SEM-Cl, NaH, THF | Stable to bases, organometallics, mild acids, and some cross-coupling conditions.[1] | Fluoride sources (e.g., TBAF), strong acids (e.g., TFA).[2][3] | Robustness in a variety of synthetic transformations, including Suzuki-Miyaura coupling.[2] | Harsher deprotection conditions compared to Boc; potential for side reactions during acidic deprotection.[3] |
| Boc | Boc₂O, DMAP or Et₃N, CH₂Cl₂ | Labile to strong acids, unstable under some cross-coupling conditions.[2] Stable to bases and hydrogenolysis. | Strong acids (e.g., TFA, HCl), thermolysis.[1][4] Basic conditions (e.g., NaOMe) can also be used.[5] | Mild acidic deprotection, widely used and well-documented. | Acid lability limits its use with acidic reagents; can be unstable in some Pd-catalyzed reactions.[1][2] |
| Ts | Ts-Cl, NaH, DMF or Pyridine | Stable to acidic conditions and many oxidative/reductive reagents. | Strong bases (e.g., NaOH, KOH), reductive cleavage (e.g., Mg/MeOH, Na/NH₃).[6][7] | High stability, electron-withdrawing nature deactivates the pyrrole ring.[8] | Harsh basic or reductive conditions required for removal, which may not be compatible with sensitive functional groups. |
Experimental Data: A Quantitative Comparison
The following tables provide a summary of representative experimental data for the protection and deprotection of pyrrole with SEM, Boc, and Ts groups. Yields and reaction conditions are compiled from various literature sources to offer a quantitative basis for comparison.
Table 1: N-Protection of Pyrrole
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield | Citation |
| Boc | Pyrrole, Boc₂O, Et₃N | CH₂Cl₂ | 2 h | 94% | [9] |
| Ts | Pyrrole, Ts-Cl, NaH | DMF | - | High | [8] (General) |
Note: A specific, high-yielding protocol for the N-SEM protection of unsubstituted pyrrole was not prominently available in the searched literature, though it is a common transformation.
Table 2: N-Deprotection of a Functionalized Pyrrole Derivative
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield | Citation |
| SEM | N-SEM-4-phenylpyrrole-2-carboxylate, TBAF (1M solution) | THF | 2 h | 83% | [2] |
| Boc | N-Boc-amine, TFA (5 equiv) | CH₂Cl₂ | 30 min | High | [4] (General) |
| Ts | N-Ts-pyrrole, NaOH (3 equiv) | MeOH/H₂O (9:1) | Overnight | High | [6][10] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below. These protocols are representative examples and may require optimization for specific substrates.
N-Boc Protection of Pyrrole[9]
To a solution of pyrrole (3.0 g, 44.7 mmol) in dichloromethane (DCM, 15 mL), di-tert-butyl dicarbonate (Boc₂O, 9.8 g, 44.7 mmol) and triethylamine (TEA, 6.3 mL, 44.7 mmol) are added. The resulting mixture is stirred for 2 hours at room temperature. The reaction is then worked up by diluting with DCM and washing with water. The combined organic layers are dried over MgSO₄ and concentrated to afford N-Boc-pyrrole.
N-Ts Protection of Pyrrole (General)
To a solution of pyrrole in an appropriate solvent such as DMF, sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for a short period, followed by the addition of p-toluenesulfonyl chloride (Ts-Cl). The reaction is typically stirred at room temperature until completion, as monitored by TLC. Work-up involves quenching with water and extraction with an organic solvent.
Deprotection of N-SEM-Protected Pyrrole[2]
A mixture of the N-SEM protected pyrrole (1.5 mmol) and tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 3 mL) is stirred at 80 °C for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The aqueous phase is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is then purified by flash chromatography.
Deprotection of N-Boc-Protected Pyrrole (Acidic)[1]
The N-Boc protected pyrrole is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA). The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed in vacuo to yield the deprotected pyrrole, often as a TFA salt.
Deprotection of N-Ts-Protected Pyrrole (Basic)[6][10]
To a solution of the N-Ts protected pyrrole in a mixture of methanol and water (e.g., 9:1), crushed sodium hydroxide (NaOH) pellets (3 equivalents) are added. The mixture is stirred overnight at ambient temperature. Ethyl acetate is added, the phases are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over MgSO₄, and filtered. The filtrate is evaporated to dryness to obtain the deprotected pyrrole.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the protection and deprotection of pyrrole using SEM, Boc, and Ts protecting groups.
Caption: General workflows for N-protection and deprotection of pyrrole.
Caption: Stability of N-protected pyrroles under various reaction conditions.
Conclusion
The selection of an appropriate N-protecting group for pyrrole functionalization is a critical decision in synthetic design.
-
The Boc group is favored for its ease of introduction and mild acidic removal, making it suitable for syntheses that do not involve acidic conditions or certain catalytic cycles.
-
The Ts group offers high stability, particularly to acidic conditions, and its electron-withdrawing nature can be strategically employed to modulate the reactivity of the pyrrole ring. However, its removal requires harsh basic or reductive conditions.
-
The SEM group provides a robust alternative, demonstrating stability under a broader range of conditions, including those where the Boc group is labile, such as Suzuki-Miyaura cross-coupling reactions.[2] While its removal is efficient with fluoride ions or strong acid, care must be taken to avoid side reactions.[3]
Ultimately, the optimal choice depends on the specific requirements of the synthetic sequence, and this guide provides the foundational data to make an informed decision.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-T-BOC-PYRROLE synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Mechanistic Insights into Cross-Coupling Reactions of 2-Bromo-N-(P-toluenesulfonyl)pyrrole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic aspects of cross-coupling reactions involving 2-Bromo-N-(P-toluenesulfonyl)pyrrole. While detailed mechanistic studies specifically targeting this substrate are limited, a comprehensive understanding can be constructed by examining the well-established mechanisms of palladium-catalyzed cross-coupling reactions and considering the influence of the N-(p-toluenesulfonyl) protecting group. This compound is a stable, crystalline derivative of 2-bromopyrrole, making it a robust substrate in cross-coupling reactions, particularly Suzuki coupling.[1][2]
General Mechanistic Pathways in Palladium-Catalyzed Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.[3][4] The specific intermediates and reaction kinetics can be influenced by the choice of catalyst, ligands, base, solvent, and the electronic and steric properties of the substrates.
Oxidative Addition
The catalytic cycle is initiated by the oxidative addition of the aryl or heteroaryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) intermediate.[5] The electron-withdrawing nature of the N-(p-toluenesulfonyl) group is expected to facilitate this step by increasing the electrophilicity of the C2 position of the pyrrole ring.
Transmetalation
In reactions like the Suzuki and Stille couplings, the next step is transmetalation. This involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) to the palladium(II) center, displacing the halide.[3][6] The efficiency of this step is highly dependent on the nature of the organometallic reagent and the reaction conditions. For the Suzuki-Miyaura coupling, a base is required to activate the organoboron species.[3][7]
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium(II) center couple to form the desired product and regenerate the palladium(0) catalyst.[8][9] This step is often the rate-determining step and is influenced by the steric and electronic properties of the ligands on the palladium center.[10][11]
Comparative Analysis of Common Cross-Coupling Reactions
Below is a comparison of the mechanistic pathways for several common cross-coupling reactions applicable to this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents.[12] this compound has been shown to be an excellent substrate for Suzuki coupling with arylboronic acids.[1][2]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound.[13] A key advantage of the Stille reaction is the tolerance of a wide range of functional groups.[2][14] However, the toxicity of the organotin reagents is a significant drawback.[13]
Caption: Generalized catalytic cycle for the Stille coupling reaction.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is the coupling of an unsaturated halide with an alkene in the presence of a base.[15][16] The mechanism involves migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination.[16]
Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.
Sonogashira Coupling
The Sonogashira coupling is the coupling of a terminal alkyne with an aryl or vinyl halide.[17] The reaction is typically co-catalyzed by copper(I) salts, which facilitate the formation of a copper acetylide intermediate.[18][19]
Caption: Generalized catalytic cycles for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a base.[20][21] This reaction is of great importance in medicinal chemistry for the synthesis of aniline derivatives.[20][22]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Performance Comparison: N-Protecting Group Effects
The N-protecting group on the pyrrole ring plays a crucial role in modulating the substrate's reactivity. Below is a qualitative comparison of the N-(p-toluenesulfonyl) group with other common protecting groups.
| Protecting Group | Electronic Effect | Steric Hindrance | Stability | Impact on Reactivity |
| N-H (Unprotected) | Electron-rich | Low | Prone to deprotonation, potential for side reactions | Can be challenging to work with due to acidity and potential for N-arylation. |
| N-Boc | Electron-withdrawing (carbamate) | Moderate | Thermally labile, sensitive to strong acids and bases | Generally a good substrate for cross-coupling, though the Boc group can be cleaved under harsh conditions. |
| N-(p-toluenesulfonyl) | Strongly electron-withdrawing | High | Very stable to a wide range of reaction conditions | The strong electron-withdrawing nature enhances the rate of oxidative addition. The stability allows for a broader range of reaction conditions to be explored. |
Experimental Data Comparison
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of 2-bromopyrrole derivatives with different N-protecting groups.
| Entry | N-Protecting Group | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-toluenesulfonyl | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| 2 | Boc | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | Not specified | Not specified | Good yields | [23] |
| 3 | Unprotected (ester at C5) | Arylboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME/H₂O | 80 | 12 | 70-90 | [24] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound (Representative)
-
Materials: this compound, arylboronic acid, palladium(II) acetate (Pd(OAc)₂), SPhos, potassium phosphate (K₃PO₄), toluene, and water.
-
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed toluene and water (typically in a 4:1 to 10:1 ratio) are added.
-
The reaction mixture is heated to 100 °C and stirred for 18 hours or until completion as monitored by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
This protocol is a general representation and may require optimization for specific substrates.
Conclusion
This compound is a highly effective and stable substrate for palladium-catalyzed cross-coupling reactions. Its strong electron-withdrawing N-sulfonyl group facilitates the key oxidative addition step, often leading to high yields under relatively mild conditions. While specific mechanistic studies on this substrate are not extensively reported, its reactivity can be reliably predicted and understood within the established frameworks of palladium catalysis. The choice of the N-(p-toluenesulfonyl) protecting group offers advantages in terms of stability and reactivity, making it a valuable building block in the synthesis of complex pyrrole-containing molecules for pharmaceutical and materials science applications. Further mechanistic investigations, including kinetic studies and computational modeling, would provide deeper insights into the subtle electronic and steric effects governing the reactivity of this important substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The mechanisms of the Stille reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. Reductive elimination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. C-C reductive elimination in palladium complexes, and the role of coupling additives. A DFT study supported by experiment. | Semantic Scholar [semanticscholar.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille Coupling [organic-chemistry.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. C–N bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 2-Bromo-N-(P-toluenesulfonyl)pyrrole in 2-Arylpyrrole Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-arylpyrroles, a common scaffold in pharmaceuticals and functional materials, is a critical endeavor. The selection of the appropriate starting material and synthetic route can significantly impact yield, purity, reaction time, and overall cost. This guide provides a comprehensive cost-benefit analysis of using 2-Bromo-N-(P-toluenesulfonyl)pyrrole in comparison to alternative methods for the synthesis of 2-arylpyrroles, supported by experimental data and detailed protocols.
The primary advantage of this compound lies in its enhanced stability compared to unprotected 2-bromopyrrole, which is notoriously unstable.[1] The electron-withdrawing p-toluenesulfonyl (tosyl) group protects the pyrrole nitrogen, increasing the compound's bench stability and improving its performance in cross-coupling reactions.[1] However, this added stability comes at the cost of an additional synthetic step and the expense of the protecting group. This analysis will delve into the trade-offs between using the tosyl-protected compound, other protected analogues, and direct C-H arylation methods.
Comparative Performance in 2-Arylpyrrole Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. Here, we compare the efficacy of different pyrrole-based starting materials in this key transformation.
Data Summary: Suzuki-Miyaura Coupling for the Synthesis of a Generic 2-Arylpyrrole
| Starting Material | Key Features | Typical Yield (%) | Reaction Time (h) | Purification Notes |
| This compound | High stability, good handling properties.[1] | 85-95[1] | 4-12 | Straightforward purification by column chromatography. |
| N-Boc-2-bromopyrrole | Stable, common protecting group. | 70-85[2] | 6-16 | Standard purification; Boc deprotection required.[3] |
| Unprotected 2-Bromopyrrole | Commercially available but unstable.[4] | 30-60 | 12-24 | Often requires carefully controlled conditions; purification can be challenging due to side products. |
| Pyrrole (Direct C-H Arylation) | Atom economical, avoids pre-functionalization.[5][6] | 50-75[5] | 12-24 | Regioselectivity can be an issue; may require specific directing groups or catalysts. |
Cost-Benefit Analysis
To provide a practical comparison, we analyze the estimated cost to synthesize 10 mmol of a generic 2-arylpyrrole (assuming a molecular weight of ~219 g/mol for the final product) via three different routes starting from commercially available materials. Prices are based on current catalogue listings and may vary.
Route 1: Using this compound
This route involves the initial synthesis of the protected pyrrole.
-
Step 1: Synthesis of this compound
-
Step 2: Suzuki-Miyaura Coupling
-
Reported Yield: ~90%[1]
-
Route 2: Using N-Boc-2-bromopyrrole
This route also requires the synthesis of the protected intermediate.
-
Step 1: Synthesis of N-Boc-2-bromopyrrole
-
Step 2: Suzuki-Miyaura Coupling
-
Reported Yield: ~75%[2]
-
-
Step 3: Deprotection
-
Often high yielding but adds a step.[3]
-
Route 3: Direct C-H Arylation of Pyrrole
This route avoids the synthesis of a brominated intermediate.
-
Step 1: Direct C-H Arylation
-
Starting Material: Pyrrole (very low cost)
-
Reported Yield: ~60%[5]
-
Cost Comparison Summary
| Route | Key Cost Drivers | Estimated Reagent Cost per 10 mmol Product | Overall Assessment |
| 1. N-Tosyl-2-bromopyrrole | High cost of 2-bromopyrrole. | High | High yield and stability may justify the cost for high-value targets. |
| 2. N-Boc-2-bromopyrrole | High cost of 2-bromopyrrole. | High | Slightly lower coupling yields and an additional deprotection step compared to the tosyl route. |
| 3. Direct C-H Arylation | Catalyst and ligand costs. | Low | Significantly more cost-effective in terms of starting materials, but potentially lower yielding and with regioselectivity challenges. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature.[1]
-
To a solution of 2-bromopyrrole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
Add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid (typical yield ~80%).
Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure based on literature reports.[1]
-
To a flask containing this compound (1.0 eq), add the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-N-(P-toluenesulfonyl)pyrrole.
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of 2-arylpyrroles.
Conclusion
The choice of synthetic strategy for accessing 2-arylpyrroles is a multifaceted decision.
-
This compound stands out as a robust and reliable reagent that consistently delivers high yields in Suzuki-Miyaura coupling reactions. Its excellent stability simplifies handling and storage. The primary drawback is the high cost of the precursor, 2-bromopyrrole. This makes it most suitable for the synthesis of high-value target molecules where yield and reliability are paramount.
-
N-Boc-2-bromopyrrole offers a viable alternative with good stability. However, the Suzuki coupling yields are often slightly lower than with the N-tosyl analogue, and the necessity of a subsequent deprotection step adds to the overall synthetic effort.
-
Direct C-H arylation of pyrrole is the most cost-effective approach in terms of starting materials. However, it often suffers from lower yields and potential issues with regioselectivity, which may necessitate more extensive purification and optimization, potentially offsetting the initial cost savings.
Ultimately, the optimal choice will depend on the specific research or development goals, including the scale of the synthesis, the value of the final product, and the available resources for process optimization. For projects demanding high efficiency and predictability, the initial investment in this compound can be a strategically sound decision.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Direct C-H arylation of electron-deficient heterocycles with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-Toluenesulfonyl chloride reagent grade, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Di-tert-butyl dicarbonate ReagentPlus�, 99 24424-99-5 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Assessing the Substrate Scope of 2-Bromo-N-(p-toluenesulfonyl)pyrrole in C-C Bond Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the utility of 2-Bromo-N-(p-toluenesulfonyl)pyrrole as a robust building block in various palladium-catalyzed carbon-carbon (C-C) bond formation reactions. The N-toluenesulfonyl (tosyl) protecting group enhances the stability of the otherwise labile 2-bromopyrrole, rendering it a crystalline solid that is stable indefinitely at ambient temperature.[1][2] This increased stability facilitates its use in a variety of powerful cross-coupling methodologies, including Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions, which are fundamental transformations in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[3]
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize the reaction conditions and yields for the C-C coupling of this compound and its analogs with various partners. This data is intended to serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 6 | Not Specified | [2] |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | - | 61 | [4] |
| Various Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90-110 | 12-24 | 70-95 | [5] |
Table 2: Generalized Conditions for Stille Coupling with Aryl Bromides
| Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Organostannane (e.g., (R)-SnBu₃) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | LiCl | Toluene or DMF | 80-110 | 12-24 | 70-95 |
Note: The Stille reaction is versatile but uses toxic tin reagents, which require careful handling and purification methods to remove byproducts.[6][7]
Table 3: Generalized Conditions for Sonogashira Coupling with Aryl Bromides
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | RT - 60 | 3-12 | 80-95 |
Note: The Sonogashira coupling is highly effective for forming C(sp²)-C(sp) bonds and can often be performed under mild, room temperature conditions.[8][9][10]
Table 4: Generalized Conditions for Heck Coupling with Aryl Bromides
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Alkene (e.g., Styrene, n-Butyl acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or DIPEA | DMF or Acetonitrile | 80-120 | 16-24 | 60-90 |
Note: The Heck reaction is a powerful method for the arylation or vinylation of alkenes.[11][12]
Visualizing the Chemistry: Diagrams of Pathways and Workflows
To better illustrate the processes involved in utilizing this compound, the following diagrams outline the general catalytic cycle for these cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Substrate scope of this compound in C-C couplings.
Experimental Protocols
The following are representative, detailed methodologies for key C-C bond formation reactions using this compound or analogous aryl bromides.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from the literature for the coupling of 2-bromo-N-p-toluenesulfonylpyrrole with an arylboronic acid.[2]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, 95% Ethanol, and Water
-
-
Procedure:
-
To a round-bottom flask, add Pd(PPh₃)₄ and toluene. Stir under an inert atmosphere (Argon or Nitrogen) for 5 minutes at room temperature.
-
Add this compound as a solid.
-
In a separate vessel, dissolve Na₂CO₃ in water and add it to the reaction mixture.
-
Dissolve the arylboronic acid in 95% ethanol and add it to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) and stir for 6-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Stille Coupling (General)
This generalized protocol is based on established methods for the Stille coupling of aryl bromides.[13][14]
-
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (e.g., Aryl-SnBu₃) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene or DMF
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the organostannane reagent.
-
Add anhydrous toluene or DMF via syringe.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under a positive pressure of argon, add Pd(PPh₃)₄ to the flask.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically complete in 12-24 hours).
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, then filter through Celite®.
-
Wash the filtrate with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Sonogashira Coupling (General)
This protocol is based on standard procedures for the Sonogashira coupling of aryl bromides.[8][15]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by degassed triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60 °C, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Heck Coupling (General)
This protocol is adapted from established methodologies for the Heck reaction of bromopyridines and other aryl bromides.[14]
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene) (1.4 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine) (4-6 mol%)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
To a dry reaction vessel, add this compound, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF, the alkene, and the base (DIPEA or Et₃N).
-
Stir the reaction mixture at 80-100 °C for 24 hours, monitoring progress by GC analysis.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2-Bromo-N-(p-toluenesulfonyl)pyrrole: A Procedural Guide
The proper disposal of 2-Bromo-N-(p-toluenesulfonyl)pyrrole is critical for ensuring laboratory safety and environmental protection. As a brominated organic compound, it is classified as hazardous waste and must be handled according to strict protocols.[1][2] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical and associated waste streams safely. Adherence to these guidelines, in conjunction with institutional and local regulations, is mandatory.
Immediate Safety Protocols & Handling
Before handling, it is essential to be aware of the potential hazards. The parent compound, pyrrole, is flammable, toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[3] Brominated organic compounds can also be corrosive and reactive.[1]
-
Personal Protective Equipment (PPE): Always wear nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat.[4] A face shield is recommended when handling larger quantities.[4]
-
Ventilation: All handling and preparation for disposal must occur within a properly functioning, certified laboratory chemical fume hood.[4]
-
Incompatibilities: Store this compound and its waste away from acids, acid anhydrides, acid chlorides, strong oxidizing agents, alkalis, reducing agents, and certain metals like aluminum.[1][5]
Waste Stream Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. The primary disposal route for halogenated organic waste is through licensed hazardous waste incineration.[6] Do not mix this waste with non-halogenated waste streams.
| Waste Stream | Recommended Container | Required Labeling | Disposal Procedure |
| Unused/Expired Chemical | Original container or a clearly labeled, sealed, and chemically resistant waste container. | "Hazardous Waste", "Halogenated Organic Waste", "this compound" | Collection by a licensed professional waste disposal service for incineration.[3] |
| Contaminated Solid Waste (e.g., gloves, filter paper, silica gel) | A designated, lined, and sealable solid hazardous waste container.[1] | "Hazardous Waste", "Halogenated Organic Solid Waste" | Collection by a licensed professional waste disposal service for incineration.[6] |
| Contaminated Liquid Waste (e.g., aqueous solutions, organic solvents) | A designated, sealable, and chemically resistant carboy or bottle specifically for halogenated liquid waste.[1][6] | "Hazardous Waste", "Halogenated Organic Liquid Waste" | Collection by a licensed professional waste disposal service for incineration.[6] |
| Contaminated Sharps (e.g., needles, broken glassware) | A designated, puncture-proof sharps container for chemically contaminated sharps. | "Hazardous Waste", "Sharps", "Halogenated Organic Waste" | Follow institutional protocols for hazardous sharps disposal, typically involving a professional waste service. |
Experimental Protocol: Step-by-Step Waste Segregation and Disposal
-
Waste Identification: Identify all waste streams contaminated with this compound. This includes pure chemical residues, contaminated lab supplies, and liquid solutions.
-
Segregation: At the point of generation, segregate waste into the appropriate categories: solid, liquid, or sharps. Crucially, this waste must be kept in containers designated exclusively for halogenated organic compounds .[1][6]
-
Container Selection: Choose a container made of compatible material (e.g., glass or specific types of chemically resistant plastic) that can be tightly sealed to prevent the release of vapors.[1][4]
-
Labeling: Attach a completed "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4] The label must clearly state "Halogenated Organic Waste" and list all chemical constituents.[1]
-
Waste Accumulation:
-
Solids: Place contaminated items like gloves, bench paper, and silica gel directly into the designated solid halogenated waste container.[1]
-
Liquids: Pour liquid waste carefully into the designated liquid halogenated waste container using a funnel.
-
Unused Product: Keep the chemical in its original container whenever possible. If transferring is necessary, ensure the new container is appropriate and correctly labeled.
-
-
Secure Storage: Keep all waste containers tightly sealed when not in use.[1] Store them in a cool, dry, and well-ventilated satellite accumulation area away from incompatible materials.[1]
-
Arrange for Disposal: Once a container is full or no longer in use, arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Workflow for the proper disposal of this compound waste.
Emergency Procedures: Spill Cleanup
In the event of a small spill, immediate and safe cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate personnel from the immediate vicinity.
-
Remove Ignition Sources: As the parent pyrrole ring is flammable, remove all sources of ignition from the area.[7][8] Use non-sparking tools for cleanup.[5][7]
-
Absorb Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical sorbent.[4][7]
-
Collect Waste: Carefully collect the absorbed material and place it into a sealable, labeled container for disposal as halogenated solid hazardous waste.[1][4]
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or institutional EHS department as required.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 2-Bromo-N-(P-toluenesulfonyl)pyrrole
Standard Operating Procedure: Handling 2-Bromo-N-(P-toluenesulfonyl)pyrrole
Disclaimer: This document provides guidance on personal protective equipment and safe handling procedures for this compound. It is intended for use by trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling any chemical.
Hazard Identification and Engineering Controls
This compound is a chemical compound that requires careful handling to minimize exposure. While specific toxicity data may be limited, it is prudent to treat this compound with caution. Based on its chemical structure, potential hazards may include skin and eye irritation, and possible toxicity if ingested or inhaled.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the work area.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield if there is a splash hazard. | Protects eyes from splashes and airborne particles. |
| Skin Protection | ||
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Change gloves frequently and immediately if contaminated. | Provides a barrier against skin contact. |
| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a fume hood. If engineering controls are not sufficient or for large spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Prevents inhalation of dust or vapors. |
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation:
-
Ensure the fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Handle the compound in the fume hood.
-
Avoid creating dust.
-
Use a spatula for transferring the solid.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Clean the work area thoroughly.
-
Decontaminate any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Spill and Emergency Procedures
| Scenario | Procedure |
| Small Spill | 1. Alert others in the area. 2. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand). 3. Scoop the material into a labeled, sealed container for hazardous waste. 4. Clean the spill area with a suitable solvent, followed by soap and water. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and emergency services. 3. Prevent the spread of the spill if it is safe to do so. 4. Allow only trained personnel with appropriate respiratory protection to clean up the spill. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while under the safety shower. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
Waste Disposal
-
All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated and properly labeled hazardous waste container.
-
Dispose of the waste through your institution's environmental health and safety office. Do not dispose of it in the regular trash or down the drain.
Workflow for PPE Selection and Emergency Response
Caption: Workflow for PPE selection and emergency response when handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
